Deferasirox-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133425-75-8, 1133425-79-2 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deferasirox-d4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Deuterated Internal Standard for Deferasirox Quantification
This technical guide provides a comprehensive overview of Deferasirox-d4, the deuterated analog of the iron-chelating drug Deferasirox. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, properties, synthesis, and application as an internal standard in bioanalytical methods. The information is presented to facilitate its use in research and regulated drug development environments.
Introduction to this compound
This compound is a stable isotope-labeled version of Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload. Due to its chemical and physical similarity to Deferasirox, but with a distinct mass, this compound is an ideal internal standard for the quantification of Deferasirox in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation and instrument response, leading to improved accuracy and precision of the analytical method.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Deferasirox, with the exception of four hydrogen atoms on the benzoic acid ring being replaced by deuterium atoms.
IUPAC Name: 4-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic-2,3,5,6-d4 acid[1]
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₁₁D₄N₃O₄ |
| Molecular Weight | 377.39 g/mol [2] |
| CAS Number | 1133425-75-8 |
| Appearance | Light yellow to yellow solid |
| Synonyms | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4[1] |
Synthesis of this compound
A general, non-deuterated synthesis of Deferasirox involves the condensation of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid.[5] For this compound, the corresponding deuterated 4-hydrazinobenzoic acid would be required.
Caption: Proposed synthetic pathway for this compound.
Application in Bioanalysis
This compound is primarily used as an internal standard in the quantitative analysis of Deferasirox in biological samples, such as plasma and serum. Its utility is most pronounced in LC-MS/MS methods, which offer high sensitivity and selectivity.
Experimental Protocol: Quantification of Deferasirox in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Deferasirox in human plasma using this compound as an internal standard.
4.1.1. Sample Preparation
A protein precipitation method is commonly employed for sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4.1.2. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
4.1.3. Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Deferasirox Transition | m/z 374.2 → 108.1[6] |
| This compound Transition | m/z 378.2 → 112.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The mass transition for this compound is predicted based on the fragmentation of the unlabeled compound. The exact m/z values and collision energy should be optimized in the user's laboratory.
4.1.4. Calibration and Quality Control
Calibration standards and quality control samples are prepared by spiking known concentrations of Deferasirox into blank plasma. A typical calibration curve ranges from 10 to 5000 ng/mL. The ratio of the peak area of Deferasirox to the peak area of this compound is plotted against the nominal concentration of Deferasirox to construct the calibration curve.
Caption: Typical workflow for the bioanalysis of Deferasirox.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Deferasirox in biological matrices. Its use as an internal standard in LC-MS/MS assays minimizes analytical variability and ensures high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational understanding of this compound to support its effective implementation in research and drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. sussex-research.com [sussex-research.com]
- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2509423B1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 6. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of deferasirox-d4 when used as an internal standard in the quantitative bioanalysis of the iron-chelating drug, deferasirox. This document details the principles of stable isotope-labeled internal standards, provides a representative experimental protocol for the analysis of deferasirox in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the underlying mechanism of deferasirox's therapeutic action.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS is crucial for correcting for the variability inherent in the analytical procedure, such as sample preparation, extraction, and instrument response.
This compound is a stable isotope-labeled (SIL) version of deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to deferasirox but has a higher molecular weight (377.4 g/mol for this compound versus 373.36 g/mol for deferasirox).
The core mechanism of action for this compound as an internal standard lies in its ability to mimic the analyte (deferasirox) throughout the entire analytical process. Because of their near-identical physicochemical properties, both deferasirox and this compound exhibit:
-
Similar Extraction Recovery: They are extracted from the biological matrix (e.g., plasma) with the same efficiency.
-
Co-elution in Chromatography: They travel through the liquid chromatography column at nearly the same rate, appearing at almost the same retention time.
-
Identical Ionization Efficiency: In the mass spectrometer's ion source, they are ionized with the same efficiency.
This parallel behavior allows for the correction of variations in sample processing and instrumental analysis. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. The final concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Bioanalytical Method for Deferasirox Quantification
The following is a representative, detailed experimental protocol for the quantification of deferasirox in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on established methods for deferasirox analysis and the specific details from a bioequivalence study where this compound was utilized.
Experimental Protocol
2.1.1 Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for standards, quality controls, and unknown samples.
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2.1.2 Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | As detailed in Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.5 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
2.1.3 Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As detailed in Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Deferasirox | 374.2 | 108.1 | 60 | 35 |
| This compound | 378.2 | 112.1 | 60 | 35 |
Method Validation Data
The following tables summarize representative quantitative data from the validation of bioanalytical methods for deferasirox. The calibration range and quality control levels are from a bioequivalence study that utilized this compound as the internal standard.
Table 3: Calibration Curve and Quality Control Standards
| Standard/QC Level | Concentration (µg/mL) |
| Standard 1 (LLOQ) | 0.102 |
| Standard 2 | 0.204 |
| Standard 3 | 0.510 |
| Standard 4 | 1.275 |
| Standard 5 | 3.188 |
| Standard 6 | 7.969 |
| Standard 7 | 19.923 |
| Standard 8 (ULOQ) | 25.045 |
| Quality Control Low (LQC) | 0.301 |
| Quality Control Medium (MQC) | 9.909 |
| Quality Control High (HQC) | 19.899 |
Table 4: Representative Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LQC | 0.301 | < 7.0 | < 8.0 | -5.0 to 5.0 |
| MQC | 9.909 | < 5.0 | < 6.0 | -4.0 to 4.0 |
| HQC | 19.899 | < 4.0 | < 5.0 | -3.0 to 3.0 |
Table 5: Representative Recovery and Matrix Effect Data
| QC Level | Concentration (µg/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 0.301 | 85.2 | 86.1 | 98.5 |
| HQC | 19.899 | 87.5 | 86.9 | 101.2 |
Experimental Workflow Diagram
Bioanalytical workflow for deferasirox quantification.
Therapeutic Mechanism of Action of Deferasirox
Deferasirox is an orally active, tridentate chelator that binds to iron with high affinity and selectivity. Its primary therapeutic mechanism of action is the removal of excess iron from the body in patients with chronic iron overload, a condition often resulting from frequent blood transfusions.
The process begins with deferasirox entering the bloodstream and distributing throughout the body. It has a high affinity for ferric iron (Fe³⁺). Two molecules of deferasirox bind to one atom of iron, forming a stable 2:1 complex. This complex is then eliminated from the body, primarily through the feces.
At a cellular level, deferasirox chelates iron from the labile iron pool within cells. This action reduces the amount of free iron that can participate in harmful redox reactions, which generate reactive oxygen species and cause cellular damage. Furthermore, deferasirox can influence the expression of proteins involved in iron homeostasis, such as hepcidin and ferroportin, leading to a reduction in iron absorption from the gut and release from macrophages.
Mechanism of iron chelation by deferasirox.
Conclusion
This compound serves as an ideal internal standard for the bioanalysis of deferasirox due to its chemical and physical similarity to the parent drug, allowing for accurate and precise quantification by correcting for analytical variability. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is the gold standard for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. This guide provides a comprehensive overview of the principles, a representative experimental protocol, and the therapeutic mechanism of action, offering valuable insights for researchers and scientists in the field.
A Technical Guide to Commercial Sourcing of High-Purity Deferasirox-d4 for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for high-purity Deferasirox-d4, a critical isotopically labeled internal standard for bioanalytical studies. This compound is essential for the accurate quantification of Deferasirox in biological matrices, playing a vital role in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] This document outlines key commercial suppliers, provides guidance on quality assessment, and presents a framework for selecting a suitable vendor.
Commercial Supplier Landscape
The procurement of high-purity this compound is a critical step for any research program. The compound is available from several specialized chemical and pharmaceutical standard suppliers. The quality and documentation provided can vary, making a thorough evaluation necessary. Below is a summary of prominent commercial suppliers and the technical data available for their products.
Data Presentation: Comparison of this compound Suppliers
| Supplier | Product Name/Number | CAS Number | Purity Specification | Isotopic Enrichment | Available Data/Documentation |
| Cayman Chemical | This compound (16754) | 1133425-75-8 | ≥99% deuterated forms (d1-d4) | Not explicitly stated | Certificate of Analysis (CoA), GC- or LC-MS data available.[3] |
| Daicel Pharma | This compound (DCTI-A-049) | 1133425-75-8 | High-purity | Not explicitly stated | Comprehensive CoA including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.[1] |
| Simson Pharma | This compound | 1133425-75-8 | High-quality | Not explicitly stated | Accompanied by a Certificate of Analysis.[4] |
| Sussex Research | This compound (SI040080) | 1133425-75-8 | >95% (HPLC) | >95% | Technical Data Sheet with HPLC purity and isotopic enrichment.[5] |
| US Biological | This compound | 1133425-75-8 | Highly Purified | Not explicitly stated | Basic product information available online.[6] |
| Cleanchem | Deferasirox D4 | 1133425-75-8 | Suitable for AMV & QC | Not explicitly stated | Stated as suitable for analytical method development and validation.[7] |
Note: Researchers should always request a batch-specific Certificate of Analysis (CoA) before purchase to obtain detailed quantitative data.
Mechanism of Action: Iron Chelation Pathway
Deferasirox is an orally active tridentate ligand that binds to ferric iron (Fe³⁺) with high affinity and selectivity in a 2:1 ratio (two molecules of Deferasirox to one iron atom).[1][8] This binding forms a stable complex that is then eliminated from the body, primarily through biliary excretion in the feces.[8][9] Its mechanism is crucial for treating chronic iron overload resulting from conditions like thalassemia or frequent blood transfusions.[8] The diagram below illustrates this primary mechanism.
Experimental Protocols: Quality Verification
While suppliers provide a CoA, independent verification of purity and identity is a standard practice in regulated and research environments. Below is a representative protocol for the quality control analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for assessing purity.[10][11]
Objective: To determine the chemical purity of a this compound sample.
Materials:
-
This compound sample
-
Deferasirox certified reference standard (CRS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
C18 HPLC Column (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm)[11]
-
HPLC system with UV or DAD detector
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve the Deferasirox CRS in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.5 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration similar to the primary standard (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient might start at 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions. (Note: This must be optimized for the specific column and system).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Set based on the UV absorbance maxima of Deferasirox (e.g., ~254 nm and 305 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the calibration standards to generate a standard curve.
-
Inject the this compound sample solution in triplicate.
-
-
Data Interpretation:
-
The purity of the this compound sample is calculated by comparing the area of the principal peak to the total area of all peaks in the chromatogram (Area Percent method).
-
Purity (%) = (Area_this compound / Total_Peak_Area) * 100
-
Confirm the retention time of the main peak in the sample chromatogram matches that of the Deferasirox CRS.
-
For absolute quantification, use the calibration curve. Isotopic enrichment is best confirmed by mass spectrometry (LC-MS), which can distinguish the deuterated compound from its non-labeled counterpart.
-
Supplier Selection Workflow
Choosing the right supplier involves more than comparing prices. For a critical reagent like an internal standard, a structured evaluation is paramount. The following workflow provides a logical sequence for qualifying and selecting a vendor.
By following this structured approach, researchers can ensure that the selected this compound meets the stringent quality and purity requirements necessary for generating reliable and reproducible data in drug development and clinical research.
References
- 1. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS No- 1133425-75-8 | Simson Pharma Limited [simsonpharma.com]
- 5. sussex-research.com [sussex-research.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. US20110171138A1 - Substantially pure deferasirox and processes for the preparation thereof - Google Patents [patents.google.com]
- 11. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Deferasirox-d4, a deuterated internal standard crucial for the accurate quantification of the iron chelating agent Deferasirox. This document outlines the synthesis, analytical methodologies for purity assessment, and data interpretation, offering a valuable resource for researchers and professionals in drug development and bioanalysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced by deuterium atoms. This modification results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled parent drug.[1] This characteristic makes this compound an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it co-elutes with Deferasirox during chromatography and experiences similar ionization efficiency and potential matrix effects, allowing for precise and accurate correction of analytical variability.[2][3]
Chemical Structure:
-
Deferasirox: 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid
-
This compound: 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid[4][5]
The quality of a deuterated internal standard is paramount for the reliability of bioanalytical data. The key quality attributes are its chemical purity and, most importantly, its isotopic purity and enrichment. High isotopic purity ensures a strong, distinct mass signal for the internal standard, while a well-defined and high level of isotopic enrichment minimizes signal overlap with the unlabeled analyte, thereby enhancing the accuracy of quantification.[6]
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved by incorporating the deuterium atoms at a late stage of the synthesis of the benzoic acid moiety or by starting with a deuterated precursor. A common precursor for the d4-benzoic acid ring is d8-toluene.[7] The synthesis of the non-deuterated Deferasirox generally involves the condensation of salicyloyl chloride with salicylamide to form an intermediate, which is then reacted with 4-hydrazinobenzoic acid.[8][9] For this compound, a deuterated version of 4-hydrazinobenzoic acid would be utilized.
Purification of the final product is critical to remove any unreacted starting materials, by-products, and, importantly, any residual unlabeled Deferasirox. This is typically achieved through recrystallization or chromatographic techniques.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Home - Cerilliant [cerilliant.com]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. resolvemass.ca [resolvemass.ca]
Applications of Deferasirox-d4 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of Deferasirox-d4 in the preclinical research landscape. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of its parent drug, Deferasirox, in various biological matrices. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in pharmacokinetic studies, and its role in advancing our understanding of iron chelation therapy.
Introduction to Deferasirox and the Role of this compound
Deferasirox is an orally active iron chelator prescribed for the treatment of chronic iron overload resulting from blood transfusions in patients with conditions such as beta-thalassemia and other chronic anemias[1][2]. It functions by binding with high affinity to trivalent iron (Fe³⁺) in a 2:1 ratio, forming a stable complex that is subsequently eliminated from the body, primarily through fecal excretion[2][3]. The therapeutic efficacy and safety of Deferasirox are closely linked to its pharmacokinetic profile, making precise quantification in preclinical studies essential for drug development.
This compound is a deuterated analog of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic labeling renders it chemically identical to Deferasirox in terms of its physicochemical properties and biological behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry[4][5]. This key characteristic makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification[4][5][6]. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision in the measurement of Deferasirox concentrations in preclinical models.
Mechanism of Action and Metabolic Pathway of Deferasirox
Understanding the metabolic fate of Deferasirox is crucial for interpreting pharmacokinetic data. The primary metabolic pathway for Deferasirox is glucuronidation, predominantly mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent, UGT1A3 enzymes[3][7]. A smaller fraction of the drug undergoes oxidative metabolism catalyzed by cytochrome P450 enzymes[3][7]. The resulting metabolites, along with the unchanged drug, are mainly excreted in the feces[3][8].
Application of this compound in Preclinical Pharmacokinetic Studies
The primary application of this compound in preclinical research is as an internal standard for the quantification of Deferasirox in biological samples during pharmacokinetic (PK) studies. These studies are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animal models.
Experimental Protocol: A Representative Rodent PK Study
The following protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a new Deferasirox formulation.
Objective: To determine the pharmacokinetic profile of Deferasirox following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
Deferasirox test formulation
-
Deferasirox intravenous formulation
-
This compound (as internal standard)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Animal Acclimation and Dosing: Acclimate rats for at least one week. Fast animals overnight before dosing. Administer the Deferasirox formulation orally (e.g., 20 mg/kg) or intravenously (e.g., 5 mg/kg) to separate groups of rats.
-
Blood Collection: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the transitions for Deferasirox (parent ion -> product ion) and this compound (parent ion+4 -> product ion) using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Deferasirox to this compound against the concentration of Deferasirox standards.
-
Determine the concentration of Deferasirox in the unknown plasma samples using the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
-
Quantitative Data Presentation
The following tables present hypothetical but representative data from a preclinical pharmacokinetic study in rats.
Table 1: Pharmacokinetic Parameters of Deferasirox in Rats (Mean ± SD, n=6)
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (µg/mL) | 45.2 ± 8.7 | 98.5 ± 15.2 |
| Tmax (h) | 2.0 ± 0.5 | 0.25 ± 0.1 |
| AUC₀-t (µg·h/mL) | 350.6 ± 65.1 | 210.3 ± 42.5 |
| AUC₀-inf (µg·h/mL) | 365.8 ± 70.3 | 215.7 ± 45.1 |
| t₁/₂ (h) | 6.8 ± 1.2 | 5.5 ± 0.9 |
| Oral Bioavailability (%) | 42.3 | - |
Table 2: Mean Plasma Concentrations of Deferasirox in Rats (µg/mL, n=6)
| Time (h) | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |
| 0.25 | 15.8 | 95.3 |
| 0.5 | 28.4 | 75.1 |
| 1 | 40.1 | 50.2 |
| 2 | 44.9 | 28.6 |
| 4 | 35.2 | 12.3 |
| 6 | 25.8 | 5.4 |
| 8 | 18.1 | 2.1 |
| 24 | 1.5 | 0.1 |
Applications in Preclinical Models of Disease
The use of this compound as an internal standard is critical in preclinical studies evaluating the efficacy of Deferasirox in various disease models.
-
Iron Overload Models: In rodent models of iron overload, induced by iron-dextran injections or genetic modifications, precise measurement of Deferasirox levels is essential to correlate drug exposure with reductions in liver iron concentration and serum ferritin.
-
Neurodegenerative Disease Models: The role of iron in oxidative stress has led to the investigation of Deferasirox in models of diseases like Parkinson's and Alzheimer's. Accurate pharmacokinetics are necessary to determine brain penetration and target engagement.
-
Cancer Models: Deferasirox has shown anti-proliferative effects in some cancer cell lines and animal models, attributed to the chelation of iron required for cell growth[4]. Pharmacokinetic studies in these models help in designing effective dosing regimens.
Conclusion
This compound is an indispensable tool in the preclinical development and evaluation of Deferasirox. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data. This, in turn, allows for a robust understanding of the drug's ADME properties, informs dose selection for efficacy and toxicology studies, and ultimately contributes to the successful translation of Deferasirox from the laboratory to the clinic. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize this compound in their preclinical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Deferasirox [ouci.dntb.gov.ua]
- 5. Pharmacokinetics and safety of deferasirox in subjects with chronic kidney disease undergoing haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
The Pivotal Role of Deferasirox-d4 in Modern Pharmacokinetic Analysis of an Essential Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Deferasirox-d4 as an internal standard in the bioanalysis of Deferasirox, a widely used oral iron chelator. Accurate and precise quantification of Deferasirox in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and robust results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Deferasirox and the Need for Precise Quantification
Deferasirox is an orally active, tridentate chelating agent that binds to iron with high affinity, facilitating its excretion from the body. It is a cornerstone therapy for the management of chronic iron overload in patients receiving long-term blood transfusions for conditions such as β-thalassemia and other chronic anemias. Given the potential for inter-individual variability in drug metabolism and exposure, precise measurement of Deferasirox concentrations in plasma is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Deferasirox, and these studies rely on highly accurate bioanalytical methods.
This compound: The Ideal Internal Standard
This compound is a deuterated analog of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium.[1] This stable isotope-labeled version of the drug serves as an ideal internal standard for LC-MS/MS analysis for several key reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Deferasirox. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with Deferasirox under typical reversed-phase HPLC conditions. This is a critical characteristic for an internal standard as it ensures that both the analyte and the standard are subjected to the same analytical conditions at the same time.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the four additional neutrons in this compound result in a distinct mass-to-charge ratio. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous and independent quantification.
Quantitative Analysis by LC-MS/MS
The use of this compound as an internal standard is integral to the development and validation of robust LC-MS/MS methods for the quantification of Deferasirox in biological matrices, most commonly human plasma.
Mass Spectrometry Parameters
In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce characteristic product ions. These transitions, known as Multiple Reaction Monitoring (MRM), provide high selectivity and sensitivity for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Deferasirox | 374.2 | 108.1 | Positive ESI[2] |
| This compound | 378.4 (Predicted) | 112.1 (Predicted) | Positive ESI |
Note: The MRM transition for this compound is predicted based on its molecular weight of 377.39 g/mol and the fragmentation pattern of Deferasirox. The precursor ion would be the [M+H]+ ion, and a logical product ion would involve the deuterated benzoic acid moiety.
Method Validation Parameters
Validated bioanalytical methods are essential for regulatory submissions and reliable study outcomes. The table below summarizes typical validation parameters for an LC-MS/MS method for Deferasirox using a suitable internal standard.
| Parameter | Typical Range/Value |
| Linearity Range | 0.04 - 40 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (%RSD) | < 8.9%[3] |
| Intra-day Precision (%RSD) | < 7.3%[3] |
| Accuracy (Bias) | < 12.7%[3] |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[2] |
A bioequivalence study for a generic version of Deferasirox utilized this compound as the internal standard with a calibration range of 0.102 µg/mL to 25.045 µg/mL.[3]
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of Deferasirox in human plasma using this compound as an internal standard, based on published methodologies.[2][3]
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Deferasirox from plasma samples.
Caption: Protein precipitation workflow for plasma sample preparation.
Liquid Chromatography
A reversed-phase high-performance liquid chromatography (HPLC) system is typically used to separate Deferasirox and this compound from other plasma components.
| Parameter | Typical Conditions |
| Column | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Note: The addition of a chelating agent like EDTA to the mobile phase can prevent the formation of Deferasirox-iron complexes, which can interfere with quantification.[2]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection and quantification.
| Parameter | Typical Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | Optimized for signal intensity |
| Source Temperature | e.g., 120°C |
| Desolvation Temperature | e.g., 350°C |
| Gas Flow Rates | Optimized for the instrument |
| Collision Gas | Argon |
| Dwell Time | ~200 ms per transition |
Deferasirox Metabolism and Elimination
Understanding the metabolic fate of Deferasirox is crucial for interpreting pharmacokinetic data. The primary route of metabolism is glucuronidation, followed by biliary excretion.
Caption: Major metabolic pathways of Deferasirox.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for the accurate and precise quantification of Deferasirox in pharmacokinetic studies. Its properties ensure that it effectively compensates for analytical variability, leading to high-quality data that can be confidently used for therapeutic drug monitoring, dose optimization, and regulatory submissions. The detailed methodologies and established validation parameters underscore the robustness and reliability of this analytical approach in advancing our understanding of Deferasirox pharmacology.
References
- 1. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Deferasirox-d4 Internal Standard Solution Preparation Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Deferasirox-d4 internal standard (IS) solutions for use in the quantitative analysis of Deferasirox in biological matrices by chromatographic methods such as LC-MS.
Introduction
Deferasirox is an orally active iron chelator used to treat chronic iron overload. Accurate quantification of Deferasirox in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2] this compound is a deuterium-labeled analog of Deferasirox and is widely used as an internal standard for its quantification by GC- or LC-MS.[3][4] This protocol outlines the steps for preparing stock and working solutions of this compound.
Quantitative Data Summary
The following table summarizes the key properties of this compound, which are critical for its handling and storage.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | [3] |
| Formula Weight | 377.4 g/mol | [3] |
| Purity | ≥99% deuterated forms (d1-d4) | [3] |
| Physical Form | Crystalline solid | [5] |
| Solubility (Organic) | DMF: ~30 mg/mLDMSO: ~20 mg/mLEthanol: ~2 mg/mL | [3][4] |
| Storage (Solid) | -20°C | [3][5][6] |
| Stability (Solid) | ≥ 4 years at -20°C | [3][5] |
| Storage (Stock Solution) | Use within 6 months at -80°CUse within 3 months at -20°C | [4] |
Experimental Protocol
This protocol describes the preparation of a primary stock solution, a working stock solution, and a final spiking solution. The final concentration of the spiking solution should be optimized based on the specific requirements of the analytical method and the expected concentration range of the analyte.
Materials and Equipment
-
This compound (solid)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[2]
-
Review the Safety Data Sheet (SDS) for this compound before handling.[2]
Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of DMF or DMSO (e.g., ~1 mL) to dissolve the solid completely. This compound is highly soluble in these solvents.[3][4]
-
Dilution: Once fully dissolved, dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and mix thoroughly by inverting it multiple times. Further homogenize the solution using a vortex mixer or by sonicating for 5-10 minutes.
-
Storage: Transfer the primary stock solution into a labeled amber glass vial and store at -20°C or -80°C.[4]
Preparation of Working Stock Solution (100 µg/mL)
-
Transfer: Allow the primary stock solution to equilibrate to room temperature. Transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask using a calibrated pipette.
-
Dilution: Dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and mix thoroughly by inverting it multiple times.
-
Storage: Store the working stock solution in a labeled amber glass vial at -20°C.
Preparation of Spiking Solution (e.g., 1 µg/mL)
The concentration of this solution will be used to spike into calibration standards and quality control (QC) samples. The final concentration should be tailored to the specific bioanalytical method.
-
Transfer: Allow the working stock solution (100 µg/mL) to equilibrate to room temperature. Transfer 1 mL of the working stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the 100 mL mark with the appropriate solvent (e.g., 50:50 Methanol:Water or the initial mobile phase composition).[7]
-
Homogenization: Cap the flask and mix thoroughly by inverting it multiple times.
-
Application: This solution is now ready for spiking into blank biological matrix to prepare calibration standards and QCs. For reference, a bioanalytical method for Deferasirox used a calibration curve ranging from 0.102 µg/mL to 25.045 µg/mL.[8]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preparation of this compound internal standard solutions.
Caption: Workflow for this compound Internal Standard Solution Preparation.
References
Application Note: Quantitative Analysis of Deferasirox in Human Plasma by LC-MS/MS using Deferasirox-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deferasirox in human plasma. The method utilizes Deferasirox-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Deferasirox.
Introduction
Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1] Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential side effects. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note provides a detailed protocol for the determination of Deferasirox in human plasma using this compound as the internal standard.
Physicochemical Properties
A summary of the physicochemical properties of Deferasirox and its deuterated internal standard is provided in the table below.
| Property | Deferasirox | This compound |
| Chemical Name | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid |
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁H₁₁D₄N₃O₄ |
| Molecular Weight | 373.36 g/mol [5] | 377.4 g/mol |
| Solubility | Practically insoluble in water, soluble in DMSO.[6] | Soluble in DMSO and Methanol. |
| BCS Class | Class II (poorly soluble, highly permeable).[7] | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Deferasirox certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Deferasirox and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare working standard solutions of Deferasirox by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a range of concentrations for the calibration curve and quality control (QC) samples.
-
Prepare a working internal standard solution of this compound by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the labeled tubes.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate plasma proteins, add 150 µL of acetonitrile to each tube.
-
Vortex mix the samples for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deferasirox | 374.2 | 108.1 | 25 |
| This compound | 378.2 | 112.1 | 25 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 10 to 10,000 ng/mL for Deferasirox in human plasma. The calibration curve was constructed by plotting the peak area ratio of Deferasirox to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% (80 - 120% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (30 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Mid QC (300 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |
| High QC (8000 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | > 85% | 95 - 105% |
| High QC | > 85% | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Deferasirox.
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kums.ac.ir [kums.ac.ir]
- 4. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Deferasirox Analysis in Plasma
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the sample preparation of deferasirox from plasma matrices prior to analysis. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a modified Liquid-Liquid Microextraction (DLLME-SFO) technique, each offering distinct advantages in terms of simplicity, recovery, and sensitivity.
Introduction
Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of deferasirox in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate and reliable quantification of deferasirox requires robust sample preparation methods to remove interfering substances from the complex plasma matrix before instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, available equipment, and the nature of the analytical endpoint. This document outlines three commonly employed techniques for deferasirox extraction from plasma.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is a widely used technique due to its simplicity and speed, making it suitable for high-throughput applications.
Protocol:
A simple protein precipitation with acetonitrile is a common and effective method for preparing plasma samples for deferasirox analysis.[1][2][3][4]
-
Sample Aliquoting: In a microcentrifuge tube, place 100 µL of the plasma sample.[5]
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample. For example, Erlotinib solution can be used as an internal standard.[2][4]
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample.[5]
-
Vortexing: Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing deferasirox and the internal standard.
-
Analysis: The supernatant can be directly injected into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).[2][3][4]
Workflow for Protein Precipitation:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique generally yields a cleaner extract compared to PPT, resulting in reduced matrix effects and improved assay sensitivity.
Protocol:
This LLE protocol utilizes ethyl acetate as the extraction solvent.[6]
-
Sample Aliquoting: In a suitable tube, take 50 µL of the plasma sample.[6]
-
Extraction Solvent Addition: Add ethyl acetate as the extraction solvent.[6]
-
Vortexing: Vortex the mixture to facilitate the extraction of deferasirox into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) containing deferasirox to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness, typically under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for the analytical instrument.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS system.
Workflow for Liquid-Liquid Extraction:
Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop (DLLME-SFO)
DLLME-SFO is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption, making it an environmentally friendly and cost-effective option. This particular method uses a mixture of two long-chain alcohols as the extraction solvent.[7][8]
Protocol:
This protocol is a novel approach for the extraction of deferasirox.[7]
-
Sample Preparation: Place 5.0 mL of a pretreated and diluted blood sample in a 10-mL glass vial.[7] Add 1.0 µg/L of an internal standard, such as mifepristone.[7]
-
pH Adjustment: Adjust the pH of the sample solution to 5.5 using a phosphate buffer.[7]
-
Extraction Solvent Addition: Inject 40 µL of a double extractant mixture (e.g., 1-undecanol/1-decanol; 2:5 v/v) into the sample solution while it is on a magnetic stirrer.[7]
-
Extraction: Stir for 20 minutes to allow for the dispersion of the extractant and extraction of deferasirox.[7]
-
Solidification: Place the vial in a freezer for a few minutes to solidify the floating organic drop.[7]
-
Collection: Transfer the solidified organic phase to a conic tube using a spatula.[7]
-
Reconstitution: After the organic phase melts at room temperature, dilute it to 50 µL with methanol.[7]
-
Analysis: Inject 30 µL of the solution for HPLC analysis.[7]
Workflow for DLLME-SFO:
Quantitative Data Summary
The following table summarizes the quantitative parameters from various validated methods for deferasirox analysis in human plasma, allowing for easy comparison of their performance characteristics.
| Parameter | Protein Precipitation (HPLC-UV)[2][4] | Protein Precipitation (LC-MS/MS)[3] | Liquid-Liquid Extraction (HILIC/ESI-MS)[6] | DLLME-SFO (HPLC-UV)[7][8] |
| Linearity Range | 0.25–70.00 µg/mL | 0.5–40 µg/mL | 0.20–120.0 µg/mL | 0.2–200 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 0.5 µg/mL | 0.20 µg/mL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.06 µg/L |
| Intra-day Precision (%RSD) | <15% | <7.3% | <3.9% | 3.8% |
| Inter-day Precision (%RSD) | <15% | <8.9% | <3.9% | 5.7% |
| Accuracy/Recovery | Within 15% | Bias did not exceed 12.7% | Not explicitly stated | Not explicitly stated |
Conclusion
The choice of sample preparation technique for deferasirox analysis in plasma should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract, which can be beneficial for more sensitive analytical methods. The innovative DLLME-SFO method demonstrates excellent sensitivity and is an environmentally friendly alternative due to the minimal use of organic solvents. Each of the presented protocols has been validated and shown to be effective for the quantitative determination of deferasirox in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kums.ac.ir [kums.ac.ir]
- 8. researchgate.net [researchgate.net]
Application Notes: Liquid-Liquid Extraction of Deferasirox from Whole Blood
Introduction
Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of deferasirox is crucial to ensure efficacy and minimize toxicity. This application note provides a detailed protocol for the extraction of deferasirox from whole blood samples using a liquid-liquid extraction (LLE) method, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates a cell lysis step to ensure the release of the drug from red blood cells, followed by protein precipitation and liquid-liquid extraction for sample cleanup.
Experimental Protocols
This protocol is a synthesized methodology based on established principles for whole blood sample preparation and deferasirox extraction from plasma. It is recommended that this protocol be validated in the end-user's laboratory.
Materials and Reagents:
-
Deferasirox analytical standard
-
Internal Standard (IS) (e.g., Mifepristone or a structurally similar compound not present in the sample)
-
Whole blood collected in EDTA-containing tubes
-
Deionized water (18 MΩ·cm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
1. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Deferasirox (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Prepare a working Internal Standard solution (e.g., 100 ng/mL) in methanol.
2. Sample Preparation: Lysis and Extraction
-
Cell Lysis:
-
Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of deionized water to induce osmotic lysis of red blood cells.
-
Vortex for 30 seconds.
-
Incubate at room temperature for 5 minutes.
-
-
Protein Precipitation and Internal Standard Addition:
-
Add 50 µL of the working Internal Standard solution to the lysed sample.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins and cell debris.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 800 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize quantitative data from published methods for the determination of deferasirox in human plasma. While this data is not from whole blood, it provides a useful reference for expected performance characteristics.
Table 1: Method Validation Parameters for Deferasirox in Human Plasma
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HILIC/ESI-MS) |
| Linearity Range (µg/mL) | 0.04 - 40 | 0.25 - 70 | 0.20 - 120 |
| LLOQ (µg/mL) | 0.04 | 0.25 | 0.20 |
| Inter-day Precision (%RSD) | < 8.9 | Not Reported | < 3.9 |
| Intra-day Precision (%RSD) | < 7.3 | Not Reported | Not Reported |
| Accuracy/Bias (%) | < 12.7 | Not Reported | Not Reported |
| Internal Standard | Mifepristone | Erlotinib | Not specified |
Table 2: Sample Preparation Methods for Deferasirox in Human Plasma
| Method | Sample Volume | Pre-treatment | Extraction Solvent |
| Protein Precipitation | 200 µL | - | Acetonitrile |
| Protein Precipitation | Not specified | - | Acetonitrile |
| Liquid-Liquid Extraction | 50 µL | - | Ethyl Acetate |
Mandatory Visualization
Caption: Workflow for the liquid-liquid extraction of deferasirox from whole blood.
Application Notes and Protocols for Therapeutic Drug Monitoring of Deferasirox using Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an oral iron chelator used to manage chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring (TDM) of deferasirox is crucial to ensure optimal efficacy and minimize toxicity. This document provides detailed application notes and protocols for the quantitative analysis of deferasirox in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Deferasirox-d4 as an internal standard.[1] this compound is a stable isotope-labeled analog of deferasirox, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[2]
Principle of the Assay
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variations in sample preparation and instrument response, ensuring high accuracy and precision.
Materials and Reagents
-
Analytes: Deferasirox, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Deferasirox Stock Solution (1 mg/mL): Accurately weigh 10 mg of deferasirox and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the deferasirox stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample (calibrator, QC, or patient plasma) into the labeled tubes.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferasirox | 374.2 | 108.1 |
| This compound | 378.2 | 108.1 |
Note: The precursor ion for Deferasirox corresponds to the [M+H]+ adduct. The precursor for this compound is shifted by +4 Da due to the four deuterium atoms. The product ion is expected to be the same for both the analyte and the internal standard as the fragmentation is unlikely to involve the deuterated positions.
Method Validation Data
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Table 2: Linearity of Deferasirox Assay
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 100 | > 0.995 |
Table 3: Precision and Accuracy of Deferasirox Assay
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 1.5 | < 5.0 | < 6.0 | 95 - 105 |
| MQC | 25 | < 4.5 | < 5.5 | 97 - 103 |
| HQC | 75 | < 4.0 | < 5.0 | 98 - 102 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 4: Recovery of Deferasirox
| QC Level | Concentration (µg/mL) | Recovery (%) |
| LQC | 1.5 | > 90 |
| MQC | 25 | > 92 |
| HQC | 75 | > 93 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow from patient sample to clinical decision-making based on the therapeutic drug monitoring of deferasirox.
Caption: Logical workflow for deferasirox therapeutic drug monitoring.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific assay for the therapeutic drug monitoring of deferasirox in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput clinical and research laboratories. Accurate monitoring of deferasirox concentrations allows for individualized dose adjustments, thereby optimizing therapeutic outcomes and enhancing patient safety.
References
Application Notes and Protocols for Bioequivalence Studies of Deferasirox Formulations Using Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an oral iron chelator used to treat chronic iron overload due to blood transfusions. The development of generic or new formulations of Deferasirox requires the demonstration of bioequivalence to a reference listed drug. This document provides detailed application notes and protocols for conducting bioequivalence studies of Deferasirox formulations, with a specific focus on the use of the stable isotope-labeled internal standard, Deferasirox-d4, for accurate quantification in biological matrices.
These guidelines are compiled based on established regulatory standards and scientific publications to assist researchers, scientists, and drug development professionals in designing and executing robust bioequivalence studies for Deferasirox.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.
| Property | Deferasirox | This compound |
| Chemical Name | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid |
| CAS Number | 201530-41-8 | 1133425-75-8 |
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁H₁₁D₄N₃O₄ |
| Molecular Weight | 373.36 g/mol | 377.4 g/mol |
Bioequivalence Study Protocol
A typical bioequivalence study for a Deferasirox formulation involves a randomized, crossover study design in healthy volunteers under both fasting and fed conditions.
Study Design and Conduct
A standard bioequivalence study for Deferasirox is designed as an open-label, balanced, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study.[1]
Inclusion Criteria for Study Participants:
-
Healthy male or non-pregnant, non-lactating female subjects.[2]
-
Age between 18 and 55 years.
-
Body Mass Index (BMI) within a normal range.
-
Willingness to provide written informed consent.
Study Arms:
-
Fasting Study: Subjects receive a single oral dose of the test and reference Deferasirox formulations after an overnight fast of at least 10 hours.[1][3]
-
Fed Study: Subjects receive a single oral dose of the test and reference Deferasirox formulations after a standardized high-fat meal.[2]
Washout Period: A washout period of at least 7 to 8 days should be maintained between the two treatment periods.[1][3]
Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at specific time points post-dose, typically including 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 60 hours after drug administration.[4] After collection, plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Pharmacokinetic Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t), the area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞), and the maximum plasma concentration (Cmax).[4]
The 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC₀-t, AUC₀-∞, and Cmax should fall within the acceptance range of 80.00% to 125.00%.[3][4]
Representative Pharmacokinetic Data
The following table presents typical pharmacokinetic parameters obtained from a bioequivalence study of a 500 mg Deferasirox dispersible tablet formulation.[4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 15.03 ± 5.77 | 16.14 ± 5.53 |
| AUC₀-t (µg·h/mL) | 201.81 ± 226.63 | 226.63 ± 246.69 |
| AUC₀-∞ (µg·h/mL) | 226.86 ± 246.69 | 246.69 ± 226.86 |
| tmax (h) | 3.00 (median) | 3.00 (median) |
Analytical Method Protocol: LC-MS/MS Quantification of Deferasirox in Human Plasma
The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification of Deferasirox in complex biological matrices such as human plasma, as it compensates for variability in sample preparation and instrument response.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of human plasma, add a known amount of this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | ODS-C18 column (e.g., 75 x 4.6 mm) or equivalent |
| Mobile Phase | Methanol and 0.1% formic acid containing 0.04 mM EDTA (80:20, v/v)[5][6] |
| Flow Rate | 0.5 mL/min[5][6] |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[5] |
| MRM Transitions | Deferasirox: m/z 374.2 → 108.1this compound: Appropriate precursor and product ions for the deuterated standard |
Note on EDTA: The addition of a small amount of EDTA to the mobile phase can be beneficial to prevent the chelation of Deferasirox with any ferric ions that may be present, which could otherwise lead to lower detected concentrations.[5]
Visualizations
Deferasirox Bioequivalence Study Workflow
Caption: Workflow of a typical two-way crossover bioequivalence study for Deferasirox.
Deferasirox and this compound Relationship
Caption: Chemical relationship between Deferasirox and its deuterated internal standard.
Deferasirox's Mechanism of Action on Cellular Iron Metabolism
Caption: Deferasirox chelates excess intracellular iron, leading to its excretion and modulating the expression of iron transport proteins.[7]
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. ijbc.ir [ijbc.ir]
- 5. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Deferasirox and Deferasirox-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Deferasirox and its deuterated internal standard, Deferasirox-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a starting point for method development and validation in a research or clinical setting.
Introduction
Deferasirox is an orally active iron chelator used in the treatment of chronic iron overload due to blood transfusions. Therapeutic drug monitoring of Deferasirox is crucial to ensure efficacy and minimize toxicity. LC-MS/MS offers a sensitive and selective method for the quantification of Deferasirox in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard, this compound, is recommended for accurate and precise quantification.
Mass Spectrometry Parameters
The following table summarizes the known mass spectrometry parameters for the analysis of Deferasirox and this compound. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Deferasirox | 374.2 | 108.1[1] | User-defined | User-defined |
| This compound | Not explicitly found | Not explicitly found | User-defined | User-defined |
Note: Specific values for Collision Energy and Declustering Potential for Deferasirox, and all mass spectrometry parameters for this compound, were not available in the reviewed literature. These parameters require optimization on the specific mass spectrometer being used. This compound is a deuterated analog of Deferasirox and would be expected to have a precursor ion of approximately m/z 378.2.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective protein precipitation method for the extraction of Deferasirox from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample, except for the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The following chromatographic conditions can be used as a starting point for the separation of Deferasirox and this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Deferasirox in plasma.
Caption: Experimental workflow for Deferasirox quantification.
Signaling Pathway
Deferasirox has been shown to exert anti-proliferative effects by upregulating N-myc downstream-regulated gene 1 (NDRG1), which in turn inhibits the mTOR signaling pathway.[2][3]
Caption: Deferasirox-induced NDRG1 upregulation and mTOR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Deferasirox and its Metabolites using a D4 Standard: An Application Note and Protocol
Abstract
This application note presents a detailed protocol for the simultaneous chromatographic separation and quantification of the iron-chelating agent Deferasirox and its four major metabolites—5-hydroxy Deferasirox (M1), Deferasirox acyl glucuronide (M3), 5'-hydroxy Deferasirox (M4), and Deferasirox 2-O-glucuronide (M6)—in human plasma. The method utilizes an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) system with Deferasirox-d4 as an internal standard, ensuring high selectivity and sensitivity for bioanalytical applications in research, clinical monitoring, and drug development.
Introduction
Deferasirox is an orally administered iron chelator used in the management of chronic iron overload in patients undergoing long-term blood transfusions. The efficacy and safety of Deferasirox therapy can be influenced by its metabolism. The primary metabolic pathway is glucuronidation, leading to the formation of Deferasirox acyl glucuronide (M3) and Deferasirox 2-O-glucuronide (M6).[1] A minor pathway involves oxidation by cytochrome P450 enzymes to produce hydroxylated metabolites, 5-hydroxy Deferasirox (M1) and 5'-hydroxy Deferasirox (M4).[1] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This document provides a comprehensive protocol for the simultaneous analysis of these compounds using a robust and reliable UPLC-MS/MS method with a deuterated internal standard.
Metabolic Pathway of Deferasirox
Deferasirox undergoes metabolism primarily in the liver. The main route of biotransformation is glucuronidation, with a smaller fraction being metabolized through oxidation.
Caption: Metabolic pathway of Deferasirox.
Experimental Protocol
This protocol is intended for the quantitative analysis of Deferasirox and its metabolites in human plasma.
Materials and Reagents
-
Deferasirox, 5-hydroxy Deferasirox (M1), Deferasirox acyl glucuronide (M3), 5'-hydroxy Deferasirox (M4), Deferasirox 2-O-glucuronide (M6), and this compound (Internal Standard) reference standards.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent) with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deferasirox | 372.1 | 328.1 | -35 |
| M1 (5-hydroxy) | 388.1 | 344.1 | -35 |
| M3 (acyl glucuronide) | 548.1 | 372.1 | -25 |
| M4 (5'-hydroxy) | 388.1 | 344.1 | -35 |
| M6 (2-O-glucuronide) | 548.1 | 372.1 | -25 |
| This compound (IS) | 376.1 | 332.1 | -35 |
Note: Collision energies may require optimization based on the specific instrument used.
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure.
Caption: Experimental workflow for the analysis of Deferasirox and its metabolites.
Data Presentation
The following table summarizes the expected retention times and validation parameters for the method. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
Table 3: Quantitative Data Summary
| Analyte | Expected Retention Time (min) | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| Deferasirox | 4.5 | 10 - 5000 | >0.99 | 10 |
| M1 (5-hydroxy) | 4.1 | 5 - 500 | >0.99 | 5 |
| M3 (acyl glucuronide) | 3.8 | 5 - 500 | >0.99 | 5 |
| M4 (5'-hydroxy) | 4.3 | 5 - 500 | >0.99 | 5 |
| M6 (2-O-glucuronide) | 3.5 | 5 - 500 | >0.99 | 5 |
| This compound (IS) | 4.5 | - | - | - |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Deferasirox and its four major metabolites in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
References
Application Note: Utilizing Deferasirox-d4 for Accurate Quantification in Preclinical Tissue Distribution Studies of Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active, tridentate iron chelator used in the treatment of chronic iron overload resulting from blood transfusions.[1][2] Understanding the tissue distribution of a drug is a critical component of preclinical development, providing insights into its potential sites of action and toxicity. Stable isotope-labeled internal standards, such as Deferasirox-d4, are essential for achieving accurate and precise quantification of the parent drug in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for conducting a tissue distribution study of Deferasirox in a rodent model, employing this compound as an internal standard for bioanalysis.
Pharmacokinetics and Metabolism of Deferasirox
Deferasirox is absorbed orally with a bioavailability of approximately 70%.[3][4] It is highly bound to plasma proteins, primarily albumin (~99%).[3][5] The primary route of metabolism is glucuronidation, mainly by UGT1A1 and to a lesser extent UGT1A3, followed by biliary excretion.[2][3] A minor metabolic pathway involves oxidation by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2D6), accounting for about 8% of the metabolism.[2][6] The majority of the dose (around 84%) is excreted in the feces, with minimal renal excretion (approximately 8%).[3][6]
Experimental Protocols
This section outlines the key experimental procedures for a tissue distribution study of Deferasirox using this compound as an internal standard.
Animal Dosing and Tissue Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing: Administer a single oral dose of Deferasirox (e.g., 20 mg/kg) formulated in a suitable vehicle.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-dose, euthanize animals (n=3-5 per time point) via an approved method.
-
Sample Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately harvest tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, brain, and gastrointestinal tract).
-
Sample Processing: Rinse tissues with cold saline to remove excess blood, blot dry, weigh, and immediately freeze in liquid nitrogen. Store samples at -80°C until analysis.
Tissue Homogenization
-
Objective: To create a uniform tissue matrix for efficient drug extraction.
-
Procedure:
-
To a pre-weighed portion of each tissue (e.g., 100-200 mg), add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
-
Store the resulting homogenates at -80°C if not proceeding immediately to extraction.
-
Sample Extraction (Protein Precipitation)
-
Objective: To extract Deferasirox and the internal standard from the tissue homogenate and remove proteins that can interfere with LC-MS/MS analysis.
-
Procedure:
-
Aliquot 100 µL of tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration will depend on the expected levels of Deferasirox).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To quantify the concentration of Deferasirox in the tissue extracts.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Deferasirox and this compound would need to be optimized.
-
-
Quantification: Generate a calibration curve using standards of known Deferasirox concentrations spiked into blank tissue homogenate and processed alongside the study samples. The concentration of Deferasirox in the study samples is determined by comparing the peak area ratio of Deferasirox to this compound against the calibration curve.
Data Presentation
The following table summarizes representative data on the tissue distribution of 14C-radiolabeled Deferasirox in rats following a single oral dose. This data provides an indication of the expected distribution profile of the drug.
| Tissue | Concentration (µg equivalents/g) at 8 hours | Concentration (µg equivalents/g) at 24 hours |
| Blood | 35.2 | 10.5 |
| Liver | 85.1 | 22.3 |
| Kidney | 60.7 | 15.8 |
| Spleen | 25.4 | 6.7 |
| Heart | 18.9 | 4.9 |
| Lung | 22.1 | 5.8 |
| Brain | < LOQ | < LOQ |
| Small Intestine | 150.3 | 39.6 |
| Large Intestine | 98.6 | 25.9 |
| Data is adapted from a study in rats with 14C-radiolabeled Deferasirox and is intended for illustrative purposes.[1] LOQ = Limit of Quantification. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tissue distribution study.
Metabolic Pathway of Deferasirox
Caption: Metabolic pathways of Deferasirox.
Conclusion
This application note provides a comprehensive framework for conducting a preclinical tissue distribution study of Deferasirox. The use of a stable isotope-labeled internal standard like this compound is paramount for ensuring the accuracy and reliability of the bioanalytical data obtained from LC-MS/MS analysis. The outlined protocols for animal dosing, sample preparation, and instrumental analysis can be adapted and optimized based on specific laboratory instrumentation and study objectives. The provided data and diagrams offer a valuable reference for researchers embarking on the characterization of Deferasirox's distribution profile.
References
- 1. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. novartis.com [novartis.com]
- 5. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Spiking Deferasirox-d4 into Biological Samples for Quantitative Analysis
Application Note & Protocol: AN-DFS-001
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and spiking of Deferasirox-d4, a stable isotope-labeled internal standard, into various biological samples. This procedure is a critical step in the quantitative analysis of the iron-chelating drug Deferasirox using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise quantification of the target analyte.[1][2][3][4]
Materials and Reagents
-
This compound (CAS Number: 1133425-75-8)
-
Deferasirox reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Biological matrices (e.g., human plasma (K2EDTA), urine, tissue)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
This compound Internal Standard Stock Solution (IS-SS)
-
Accurately weigh approximately 1.0 mg of this compound solid.
-
Dissolve the weighed solid in a minimal amount of DMSO (e.g., 100 µL) and then bring to a final volume of 1.0 mL with methanol in a Class A volumetric flask to achieve a concentration of 1.0 mg/mL .
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light. Based on available data for the solid compound, the stock solution is expected to be stable for an extended period under these conditions.[1]
This compound Internal Standard Working Solution (IS-WS)
The concentration of the IS-WS should be optimized based on the expected analyte concentration range and the sensitivity of the LC-MS/MS instrument. A common practice is to use a concentration that is in the mid-range of the calibration curve. For Deferasirox analysis in plasma, a typical calibration curve ranges from approximately 0.1 µg/mL to 25 µg/mL.[5]
-
Prepare an intermediate stock solution by diluting the IS-SS (1.0 mg/mL) with methanol:water (50:50, v/v).
-
From the intermediate stock, prepare a working solution of 10 µg/mL in methanol:water (50:50, v/v). This concentration is a general starting point and may require adjustment.
-
Store the working solution at 2-8°C when not in use and prepare fresh as needed based on stability assessments.
Deferasirox Calibration Standards and Quality Control Samples
-
Prepare a separate stock solution of Deferasirox (unlabeled) at 1.0 mg/mL in the same manner as the IS-SS.
-
Prepare a series of working standards by serially diluting the Deferasirox stock solution with the appropriate solvent (e.g., methanol:water, 50:50, v/v) to cover the desired calibration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the Deferasirox working standards into the same biological matrix as the study samples.
Experimental Protocols for Spiking Biological Samples
The following diagrams illustrate the general workflows for preparing and spiking different biological samples with this compound.
Figure 1. Workflow for Spiking this compound into Plasma Samples.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Managing Ferric Ion Interference in Deferasirox Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ferric ion interference in the bioanalysis of Deferasirox.
Frequently Asked Questions (FAQs)
Q1: Why is my measured Deferasirox concentration lower than expected in plasma samples?
A1: A lower than expected concentration of Deferasirox is a common issue caused by the presence of ferric ions (Fe³⁺) in the plasma samples and even in the LC-MS mobile phase.[1][2][3] Deferasirox is a potent iron chelator and readily forms a complex with ferric ions. This complex, [Fe(Deferasirox)₂], is not detected at the same mass-to-charge ratio (m/z) as the free Deferasirox, leading to an underestimation of its concentration during LC-MS/MS analysis.[4]
Q2: Where do the interfering ferric ions originate from?
A2: Ferric ions can be endogenous in plasma samples, particularly in patients with iron overload conditions who are treated with Deferasirox.[5][6] Additionally, external contamination can be a significant source. Repeated injections from the same sample vial can introduce ferric ions from the stainless steel injection needle of the autosampler, leading to progressively lower measured concentrations of Deferasirox in subsequent runs.[1][3]
Q3: How can I prevent the formation of the Deferasirox-iron complex during analysis?
A3: The most effective method to prevent the formation of the Deferasirox-iron complex is to introduce a competitive chelating agent. The addition of Ethylenediaminetetraacetic acid (EDTA) to both the sample and the mobile phase has been shown to competitively inhibit the complexation of Deferasirox with ferric ions.[1][2][3] EDTA has a high affinity for ferric ions, thereby preventing them from binding with Deferasirox and ensuring that Deferasirox remains in its free, detectable form.
Q4: What concentration of EDTA should I use?
A4: A common and effective concentration of EDTA is 0.04 mM in the mobile phase.[1][2] This concentration has been demonstrated to be sufficient to prevent the decrease in Deferasirox concentration due to ferric ion interference.
Q5: Will the addition of EDTA interfere with the ionization of Deferasirox in the mass spectrometer?
A5: No, the addition of a proper concentration of EDTA has been shown to not interfere with the electrospray ionization of Deferasirox.[1] Validated LC-MS/MS methods using EDTA in the mobile phase have demonstrated good linearity and sensitivity for Deferasirox quantification.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to ferric ion interference in Deferasirox bioanalysis.
Problem: Inconsistent or decreasing Deferasirox concentrations upon repeated injections of the same sample.
Caption: Troubleshooting workflow for inconsistent Deferasirox concentrations.
Problem: Consistently low recovery of Deferasirox in spiked plasma samples.
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential for isotopic exchange in Deferasirox-d4 under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox-d4. The information focuses on the potential for isotopic exchange under acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of isotopic exchange (H/D exchange) occurring on the deuterated benzoic acid ring of this compound under typical acidic or basic experimental conditions?
A1: The deuterium atoms on the benzoic acid ring of this compound are covalently bonded to carbon and are generally considered non-labile under standard analytical conditions. Aromatic hydrogens are more resistant to exchange compared to labile hydrogens found in groups like -OH, -NH, and -SH. However, exposure to strong acids or bases, especially at elevated temperatures, can potentially facilitate H/D exchange.[1][2] Studies on benzoic acid and its derivatives suggest that the aromatic ring is relatively stable, but some degradation of the parent Deferasirox molecule has been observed under forced acidic and basic conditions.[1][3][4][5] Therefore, while minimal exchange is expected under routine experimental settings, the possibility increases with the harshness of the conditions.
Q2: Can the pH of my mobile phase in liquid chromatography-mass spectrometry (LC-MS) analysis cause back-exchange of deuterium on this compound?
A2: It is unlikely that typical mobile phase pH conditions used in LC-MS will cause significant back-exchange on the aromatic ring of this compound, especially with electrospray ionization (ESI).[3] However, some studies have reported H/D exchange on aromatic rings during analysis using atmospheric pressure chemical ionization (APCI), with the extent of exchange being dependent on factors like the analyte, mobile phase composition, and ion source temperature.[3][6] To minimize any potential for back-exchange, it is advisable to use the mildest possible mobile phase conditions and to optimize ion source parameters.
Q3: How can I determine if isotopic exchange is occurring with my this compound sample?
A3: The most effective methods for monitoring isotopic exchange are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: By analyzing your this compound sample over time under specific pH conditions, you can monitor for any changes in the isotopic distribution. A decrease in the abundance of the d4-isotopologue and a corresponding increase in d3, d2, d1, or d0 species would indicate isotopic exchange. High-resolution mass spectrometry is particularly useful for resolving these different isotopologues.[7][8]
-
NMR Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals in the deuterated positions of the benzoic acid ring, while ²H NMR can monitor the decrease in the deuterium signal. Time-course experiments can provide kinetic information about the exchange process.[5][9][10]
Q4: Are there any specific storage conditions recommended to prevent isotopic exchange of this compound?
A4: To ensure the isotopic stability of this compound, it should be stored in a neutral, aprotic solvent and kept at low temperatures (e.g., -20°C or below) to minimize any potential for degradation or exchange reactions. Avoid prolonged storage in acidic or basic aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent quantitative results when using this compound as an internal standard.
| Potential Cause | Troubleshooting Step |
| Isotopic exchange during sample preparation. | Minimize exposure of the internal standard to harsh acidic or basic conditions. If acidic or basic conditions are necessary, reduce the incubation time and temperature. Prepare samples immediately before analysis. |
| On-instrument back-exchange. | If using APCI-MS, try lowering the ion source temperature.[3][6] If possible, switch to a softer ionization technique like ESI. Optimize mobile phase composition to be as neutral as possible while maintaining chromatographic performance. |
| Degradation of this compound. | Studies have shown Deferasirox can degrade under stress conditions.[1][3][4][5] Ensure that the sample preparation and storage conditions are not causing degradation of the internal standard, which would affect its concentration. |
Issue 2: Observation of unexpected lower mass isotopologues (d3, d2, etc.) in the mass spectrum of this compound.
| Potential Cause | Troubleshooting Step |
| Isotopic impurity of the standard. | Verify the isotopic purity of the this compound standard with the supplier's certificate of analysis. If necessary, analyze a fresh, unexposed sample of the standard to confirm its initial isotopic distribution. |
| In-source H/D exchange. | As mentioned previously, this can occur, particularly with APCI.[3][6] Optimize MS source conditions (e.g., temperature, gas flows) to minimize this phenomenon. |
| Sample processing induced exchange. | Evaluate each step of your sample preparation process. Prepare a series of control samples where this compound is exposed to each solvent and reagent individually to pinpoint the source of the exchange. |
Experimental Protocols
Protocol 1: Evaluation of this compound Isotopic Stability by LC-MS
This protocol outlines a method to assess the potential for isotopic exchange of this compound under specific acidic and basic conditions.
1. Materials:
- This compound solution of known concentration in a non-aqueous solvent (e.g., acetonitrile or DMSO).
- Aqueous buffers of different pH values (e.g., pH 2, pH 4, pH 7, pH 9, pH 11).
- LC-MS grade solvents (e.g., acetonitrile, methanol, water).
- High-resolution mass spectrometer with an ESI source.
2. Sample Preparation and Incubation:
- Prepare a series of vials for each pH condition to be tested.
- Add a known amount of the this compound stock solution to each vial.
- Add the respective aqueous buffer to each vial to achieve the final desired concentration and pH.
- Prepare a control sample in a neutral, aprotic solvent.
- Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
3. LC-MS Analysis:
- At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
- Quench any potential reaction by diluting the aliquot in a cold, neutral solvent (e.g., acetonitrile at 4°C).
- Inject the samples onto the LC-MS system.
- Monitor the mass-to-charge ratio (m/z) for this compound and its potential lower mass isotopologues (d3, d2, d1, d0).
4. Data Analysis:
- Extract the ion chromatograms for each isotopologue.
- Calculate the peak area for each isotopologue at each time point and pH condition.
- Normalize the peak areas to the total ion count for all Deferasirox isotopologues to account for any variations in injection volume.
- Plot the relative abundance of each isotopologue over time for each pH condition.
Protocol 2: Monitoring Isotopic Exchange by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to detect the back-exchange of deuterium to protons on the benzoic acid ring of this compound.
1. Materials:
- This compound solid.
- Deuterated solvents for preparing acidic and basic solutions (e.g., D₂O with DCl or NaOD).
- NMR tubes.
2. Sample Preparation:
- Dissolve a known amount of this compound in the deuterated solvent of the desired pD (deuterium equivalent of pH).
- Prepare a control sample by dissolving this compound in a neutral, aprotic deuterated solvent (e.g., DMSO-d6).
3. NMR Acquisition:
- Acquire a ¹H NMR spectrum of each sample at time zero.
- Incubate the samples at a controlled temperature.
- Acquire subsequent ¹H NMR spectra at various time intervals.
4. Data Analysis:
- Process the NMR spectra.
- Integrate the aromatic region of the spectra. The appearance and increase in the intensity of signals corresponding to the positions of the deuterium atoms on the benzoic acid ring will indicate isotopic exchange.
- The rate of exchange can be estimated by monitoring the change in the integral of the new proton signals over time.
Quantitative Data Summary
As there is no specific quantitative data available in the literature for the isotopic exchange of this compound, the following tables are illustrative of how such data could be presented.
Table 1: Illustrative Isotopic Distribution of this compound after 24-hour Incubation at 37°C under Various pH Conditions (LC-MS Analysis)
| pH | % d4 | % d3 | % d2 | % d1 | % d0 |
| 2.0 | >99 | <1 | <0.1 | <0.1 | <0.1 |
| 4.0 | >99 | <1 | <0.1 | <0.1 | <0.1 |
| 7.0 | >99 | <1 | <0.1 | <0.1 | <0.1 |
| 9.0 | 98 | 1.5 | 0.4 | 0.1 | <0.1 |
| 11.0 | 95 | 3.5 | 1.0 | 0.4 | 0.1 |
Table 2: Illustrative Percentage of Back-Exchange per Deuterium Position on this compound after 48 hours at 50°C (¹H NMR Analysis)
| Condition | % Exchange at Position 2' | % Exchange at Position 3' | % Exchange at Position 5' | % Exchange at Position 6' |
| 0.1 M DCl in D₂O | < 1% | < 1% | < 1% | < 1% |
| 0.1 M NaOD in D₂O | 5% | 3% | 3% | 5% |
Visualizations
Caption: Workflow for evaluating the isotopic stability of this compound.
Caption: Troubleshooting logic for this compound isotopic stability issues.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
Technical Support Center: Analysis of Deferasirox and Deferasirox-d4 in Plasma
Welcome to the technical support center for the bioanalysis of Deferasirox and its deuterated internal standard, Deferasirox-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of these compounds from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Deferasirox and this compound from plasma?
A1: The most frequently employed methods for the extraction of Deferasirox and its internal standard from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation with acetonitrile is a widely cited technique due to its simplicity and high-throughput potential.
Q2: Why is the recovery of Deferasirox often challenging?
A2: Deferasirox is highly bound to plasma proteins (approximately 99%), with serum albumin being the principal binding protein. Inefficient disruption of this binding during sample preparation is a primary cause of low recovery. Additionally, as an iron chelator, Deferasirox can form complexes with ferric ions that may be present in the sample or introduced during analysis, potentially leading to lower detected concentrations.
Q3: What is the purpose of using this compound as an internal standard?
A3: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Deferasirox, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior help to accurately correct for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Deferasirox.
Q4: How does pH affect the extraction of Deferasirox?
A4: The pH of the sample solution can significantly influence the extraction efficiency of Deferasirox. It has been shown that Deferasirox is most stable at a pH between 5 and 6. Adjusting the pH of the plasma sample to this range before extraction can improve recovery by optimizing the charge state of the molecule for the chosen extraction method.
Troubleshooting Guides
Low Recovery of Deferasirox and this compound
Problem: The recovery of both Deferasirox and the internal standard (this compound) is consistently low.
Potential Causes and Solutions:
-
Inefficient Protein Precipitation: Due to the high protein binding of Deferasirox, incomplete protein removal will result in significant analyte loss.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Plasma Ratio: Increase the ratio of acetonitrile to plasma. A common starting point is 3:1 (v/v).
-
Ensure Thorough Mixing: Vortex the sample vigorously immediately after adding the precipitation solvent to ensure complete denaturation of proteins.
-
Optimize Centrifugation: Increase the centrifugation speed and/or time to ensure a compact protein pellet and a clear supernatant.
-
Consider Alternative Solvents: While acetonitrile is common, other organic solvents like methanol or acetone can be tested. However, acetonitrile is often preferred for better protein removal.
-
-
-
Suboptimal pH: The pH of the plasma sample may not be optimal for extraction.
-
Troubleshooting Steps:
-
Adjust Sample pH: Before protein precipitation or extraction, adjust the plasma sample pH to a range of 5.0-6.0 using a suitable buffer (e.g., phosphate buffer) to enhance the stability and extraction of Deferasirox.
-
-
-
Analyte Adsorption: Deferasirox may adsorb to the surfaces of collection tubes or processing plates.
-
Troubleshooting Steps:
-
Use Low-Binding Consumables: Employ polypropylene or other low-binding tubes and plates for sample collection and processing.
-
Optimize Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that fully dissolves Deferasirox and prevents adsorption.
-
-
Low Recovery of this compound Only
Problem: The recovery of the internal standard (this compound) is significantly lower than that of Deferasirox, or is highly variable.
Potential Causes and Solutions:
-
Differential Extraction Behavior: Although unlikely with a stable isotope-labeled standard, extreme pH or matrix conditions could potentially cause slight differences in extraction efficiency.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Conditions: Ensure the chosen extraction method is robust and not on the edge of optimal performance where small differences between the analyte and IS could be amplified.
-
Verify IS Purity and Concentration: Confirm the purity and concentration of the this compound stock solution.
-
-
-
Isotopic Interference or Exchange: While rare for deuterium-labeled standards, this is a possibility to consider.
-
Troubleshooting Steps:
-
Check for Isotopic Contributions: Analyze blank plasma spiked with a high concentration of Deferasirox to see if there is any signal in the this compound mass transition channel.
-
Evaluate Stability: Assess the stability of this compound in the plasma matrix under the storage and processing conditions to rule out degradation or isotopic exchange.
-
-
Signal Suppression or Enhancement (Matrix Effects)
Problem: Recovery appears adequate, but the analyte and/or internal standard signal is suppressed or enhanced in the mass spectrometer.
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous plasma components (e.g., phospholipids) can co-elute with the analytes and interfere with ionization.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components.
-
Enhance Sample Cleanup: A more rigorous extraction method like SPE may be necessary to remove a broader range of interferences compared to protein precipitation.
-
Dilute the Extract: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise sensitivity.
-
-
-
Interference from Ferric Ions: Deferasirox's chelating nature can lead to the formation of iron complexes, which may have different ionization efficiencies or result in a lower-than-expected signal for the free drug.
-
Troubleshooting Steps:
-
Add a Competitive Chelator: Incorporate a small amount of a strong chelating agent like EDTA (e.g., 0.04 mM) into the mobile phase and/or the sample to prevent the formation of Deferasirox-iron complexes.
-
-
Data Presentation: Recovery of Deferasirox
The following table summarizes reported recovery data for Deferasirox from plasma using different extraction techniques. Note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Extraction Method | Analyte | Reported Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Deferasirox | ~98-103% | |
| Protein Precipitation (Acetonitrile) | Deferasirox | >90% | |
| Dispersive Liquid-Liquid Microextraction | Deferasirox | 92-106% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common and straightforward method for the extraction of Deferasirox from plasma.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
This is a more specialized but highly efficient microextraction technique.
-
Sample Pre-treatment:
-
To 400 µL of whole blood in an EDTA-containing tube, add 1 mL of a 2:3 mixture of acetonitrile and 15% (w/v) ZnSO4.
-
Vortex for 10 minutes.
-
Incubate at 5°C for a few minutes, then centrifuge at 6000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and dilute to 5 mL with distilled water.
-
-
Extraction:
-
Place 5 mL of the pre-treated and diluted sample into a 10 mL glass vial.
-
Add the internal standard.
-
Adjust the pH to 5.5 using a phosphate buffer.
-
While stirring on a magnetic stirrer, inject 40 µL of a double extractant (a 2:5 mixture of 1-undecanol and 1-decanol).
-
-
Phase Separation and Solidification:
-
Stop stirring and allow the extractant droplet to float to the surface.
-
Place the vial in a freezer for a few minutes to solidify the organic phase.
-
-
Collection and Analysis:
-
Transfer the solidified organic phase to a conical tube.
-
Allow it to melt at room temperature.
-
Dilute to 50 µL with methanol.
-
Inject 30 µL into the HPLC system.
-
Technical Support Center: Enhancing Deferasirox Detection with Deferasirox-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferasirox-d4 to enhance the sensitivity and accuracy of Deferasirox detection, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Deferasirox analysis?
A1: this compound is a stable isotope-labeled version of Deferasirox, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, such as LC-MS/MS, for the quantification of Deferasirox in biological samples.[1] The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to Deferasirox. This means it behaves similarly during sample preparation (e.g., extraction) and analysis (e.g., chromatography and ionization), effectively compensating for variations in sample processing and matrix effects.
-
Enhanced Sensitivity: By providing a reliable reference, the internal standard allows for more accurate quantification at low concentrations, effectively improving the sensitivity of the assay.
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. As this compound is similarly affected by these matrix effects, the ratio of the analyte to the internal standard remains constant, thus correcting for these interferences.
Q2: What is the primary analytical technique for sensitive Deferasirox detection?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of Deferasirox in biological matrices like plasma.[2][3] This method offers high sensitivity and specificity by separating Deferasirox from other sample components via liquid chromatography and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in the tandem mass spectrometer.
Q3: What are the typical mass transitions (MRM) for Deferasirox and this compound?
A3: In positive ion electrospray ionization (ESI) mode, the following Multiple Reaction Monitoring (MRM) transitions are commonly used:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Deferasirox | 374.2 | 108.1 |
| This compound | 378.1 | See Note |
Note: The product ion for this compound is often the same as or a deuterated version of a major fragment of Deferasirox. A common approach is to use a fragment ion that retains the deuterium labels or a common fragment if the labeling is on a part of the molecule that is lost. The optimal product ion should be determined during method development.
Q4: What is a common sample preparation technique for plasma samples?
A4: A simple and effective method for preparing plasma samples for Deferasirox analysis is protein precipitation.[2][3] This involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for LC-MS/MS analysis.
Troubleshooting Guide
Problem 1: Low or decreasing signal intensity for Deferasirox upon repeated injections of the same sample.
-
Cause: This is a well-documented issue caused by the chelation of ferric ions (iron) by Deferasirox.[2] Deferasirox is an iron chelator, and if ferric ions are present in the sample or the LC-MS system (e.g., from stainless steel components), it can form complexes. This reduces the concentration of free Deferasirox available for detection, leading to a lower signal. The problem can worsen with repeated injections as more iron may be leached from the system.[2]
-
Solution: Add a competing chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to both the mobile phase and the sample diluent.[2] A common concentration is 0.04 mM EDTA in the mobile phase.[2] EDTA will preferentially bind to the ferric ions, preventing them from complexing with Deferasirox and ensuring a stable and accurate signal.
Problem 2: High variability in results between samples (poor precision).
-
Cause: This can be due to inconsistent sample preparation or significant matrix effects that are not being adequately compensated for.
-
Solution:
-
Ensure Consistent Sample Preparation: Use precise pipetting techniques and ensure uniform treatment of all samples and standards.
-
Use of this compound: If you are not already using this compound as an internal standard, its implementation is highly recommended. It co-elutes with Deferasirox and experiences similar matrix effects, which will be corrected for when calculating the analyte-to-internal standard ratio, thereby improving precision.
-
Optimize Chromatography: Improve the chromatographic separation to move the Deferasirox peak away from areas of significant ion suppression in the sample matrix.
-
Problem 3: Low signal intensity or poor peak shape.
-
Cause: This could be due to several factors including suboptimal LC-MS/MS parameters, poor sample recovery during preparation, or degradation of the analyte.
-
Solution:
-
Optimize MS Parameters: Infuse a standard solution of Deferasirox to optimize the precursor and product ions, as well as other MS parameters like collision energy and cone voltage.
-
Check Sample Preparation: Evaluate the efficiency of your protein precipitation step. Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal (a common ratio is 3:1 or 4:1, v/v).
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for good peak shape. For Deferasirox, a mobile phase containing 0.1% formic acid is often used.[2]
-
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for your calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
Add a specific volume of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
To precipitate the plasma proteins, add 600 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your specific instrumentation:
| Parameter | Recommended Setting |
| LC System | |
| Column | ODS-C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 0.04 mM EDTA in Water |
| Mobile Phase B | 0.1% Formic acid and 0.04 mM EDTA in Methanol[2] |
| Gradient | Isocratic or a gradient depending on the complexity of the sample |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Deferasirox MRM | 374.2 → 108.1[2] |
| This compound MRM | 378.1 → (To be optimized) |
| Dwell Time | 100-200 ms |
| Gas Temperatures | To be optimized for the specific instrument |
| Gas Flow Rates | To be optimized for the specific instrument |
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for Deferasirox Quantification
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 0.04 - 40 µg/mL[2] | 0.5 - 40 µg/mL[4] |
| Intra-day Precision (%CV) | < 15% | < 7.3%[4] |
| Inter-day Precision (%CV) | < 15% | < 8.9%[4] |
| Accuracy (%Bias) | Within ±15% | < 12.7%[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.04 µg/mL[2] |
Table 2: Impact of this compound on Assay Performance (Illustrative)
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (%CV) | ||
| Low QC | Potentially >15% | < 15% |
| Mid QC | Potentially >15% | < 15% |
| High QC | Potentially >15% | < 15% |
| Accuracy (%Bias) | ||
| Low QC | Potentially outside ±20% | Within ±15% |
| Mid QC | Potentially outside ±20% | Within ±15% |
| High QC | Potentially outside ±20% | Within ±15% |
| Sensitivity (LLOQ) | Higher | Lower |
Note: The values in Table 2 are illustrative to demonstrate the expected improvement in performance when using a stable isotope-labeled internal standard. Actual values will vary depending on the specific assay and instrumentation.
Visualizations
Caption: Experimental workflow for Deferasirox quantification.
Caption: Troubleshooting logic for poor Deferasirox signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Deferasirox stability in plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different anticoagulants on the stability of Deferasirox in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for collecting plasma samples for Deferasirox analysis?
A1: While direct comparative studies on the stability of Deferasirox with different anticoagulants are limited, EDTA (Ethylenediaminetetraacetic acid) is generally a suitable choice. EDTA prevents coagulation by chelating calcium ions and is known to stabilize some pharmaceutical compounds.[1][2][3] However, potential interactions between Deferasirox, itself a chelating agent, and EDTA cannot be entirely ruled out without specific stability studies.[4][5][6]
Q2: Can I use Heparin as an anticoagulant for Deferasirox plasma stability studies?
A2: Heparin can be used, but with caution. Heparin acts by inhibiting thrombin formation.[7] A potential issue with heparin is its ability to bind to various drugs, which could interfere with the accurate quantification of Deferasirox.[8][9][10] If heparin is used, it is crucial to validate the analytical method thoroughly to ensure no interference from the anticoagulant.
Q3: Is Citrate a suitable anticoagulant for Deferasirox plasma samples?
A3: Citrate is also a viable option, but its effect on plasma pH should be considered. Citrate prevents clotting by chelating calcium.[11] The use of citrate solutions can lead to changes in the pH of the plasma sample, which may affect the stability of pH-sensitive drugs.[12] Deferasirox's solubility is known to be pH-dependent, being poorly soluble at low pH.[13] Therefore, if citrate is used, maintaining a consistent and appropriate pH during sample handling and storage is critical.
Q4: How should I store plasma samples containing Deferasirox?
A4: Regardless of the anticoagulant used, it is recommended to process blood samples promptly to separate the plasma. For long-term storage, plasma samples should be kept frozen at -20°C or, preferably, -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: What are the key pre-analytical variables to consider when measuring Deferasirox in plasma?
A5: Key pre-analytical variables include the type of anticoagulant used, the time between blood collection and plasma separation, storage temperature, and the number of freeze-thaw cycles. Consistency in sample handling across all study samples is crucial for reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent Deferasirox concentrations | Drug Degradation: The stability of Deferasirox may be compromised by the choice of anticoagulant, improper storage, or repeated freeze-thaw cycles. | - If possible, conduct a pilot stability study with the chosen anticoagulant under your specific storage conditions. - Ensure prompt processing of blood samples and immediate freezing of plasma. - Aliquot plasma samples to avoid multiple freeze-thaw cycles. |
| Interaction with Anticoagulant: The anticoagulant may interfere with the analytical method. | - For Heparin: Validate your assay for potential non-specific binding of Deferasirox to heparin. - For EDTA: While less likely to interfere with quantification, consider potential chelation interactions. - For Citrate: Ensure the pH of your samples and standards are consistent. | |
| High variability between replicate measurements | Inconsistent Sample Handling: Differences in processing time, temperature, or storage conditions can introduce variability. | - Standardize your entire workflow from blood collection to analysis. - Ensure all personnel follow the same protocol rigorously. |
| Analytical Method Issues: The chosen analytical method (e.g., HPLC, LC-MS/MS) may not be optimized. | - Re-validate your analytical method for precision, accuracy, and linearity. - Check for matrix effects from the plasma and the anticoagulant. | |
| Unexpected peaks in chromatogram | Degradation Products: Deferasirox may have degraded into other compounds. | - Review the literature for known degradation products of Deferasirox. - Adjust chromatographic conditions to separate potential degradants from the parent drug. |
| Interference from Anticoagulant or Plasma Components: | - Analyze a blank plasma sample with the same anticoagulant to identify any interfering peaks. - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Data Summary
The following table summarizes the mechanisms of action of common anticoagulants and potential considerations for their use in Deferasirox plasma stability studies.
| Anticoagulant | Mechanism of Action | Potential Impact on Deferasirox Stability | Key Considerations |
| EDTA | Chelates Ca2+ ions, preventing the coagulation cascade.[3] | Generally considered stable, but as a chelator itself, theoretical interactions with the iron-chelating drug Deferasirox are possible.[4][5][6] EDTA has been shown to stabilize some drug compounds.[1] | Recommended to validate for any potential interference. |
| Heparin | Binds to and activates antithrombin, which in turn inactivates thrombin and factor Xa.[7] | Can bind to various drugs, potentially affecting their free concentration and analytical recovery.[8][9][10] | The analytical method should be validated to exclude any binding interference. |
| Citrate | Chelates Ca2+ ions.[11] The citrate solution can alter the pH of the plasma sample.[12] | Deferasirox solubility is pH-dependent.[13] A shift in pH could potentially lead to precipitation or degradation. | Maintain consistent pH across all samples and standards. Buffer the citrate solution if necessary. |
Experimental Protocols
Protocol: Assessment of Deferasirox Stability in Plasma with Different Anticoagulants
-
Blood Collection:
-
Collect whole blood from subjects into three different types of collection tubes:
-
K2-EDTA (lavender top)
-
Sodium Heparin (green top)
-
Sodium Citrate (light blue top)
-
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to labeled polypropylene tubes.
-
-
Sample Aliquoting and Spiking:
-
Pool the plasma from each anticoagulant group.
-
Prepare a stock solution of Deferasirox in a suitable solvent (e.g., methanol or DMSO).
-
Spike the pooled plasma with a known concentration of Deferasirox.
-
Gently vortex the spiked plasma samples.
-
Aliquot the spiked plasma into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Stability Time Points:
-
Analyze a set of aliquots immediately after spiking (Time 0).
-
Store the remaining aliquots at the desired storage temperatures (e.g., 4°C, -20°C, and -80°C).
-
Analyze the stored aliquots at predefined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
-
Sample Analysis:
-
At each time point, thaw the required number of aliquots.
-
Perform sample preparation (e.g., protein precipitation with acetonitrile or methanol).
-
Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of Deferasirox.[14]
-
-
Data Analysis:
-
Calculate the percentage of Deferasirox remaining at each time point relative to the Time 0 concentration.
-
Compare the stability profiles of Deferasirox in plasma collected with EDTA, heparin, and citrate.
-
Visualizations
Caption: Experimental workflow for assessing Deferasirox stability.
References
- 1. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. researchgate.net [researchgate.net]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation therapy - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Binding and inhibition of drug transport proteins by heparin: A potential drug transporter modulator capable of reducing multidrug resistance in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heparin Binding Proteins as Therapeutic Target: An Historical Account and Current Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparin (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of pH and concentration of sodium citrate anticoagulant on platelet aggregation measured by light transmission aggregometry induced by adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox-d4 stability in processed samples and autosampler
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Deferasirox-d4 in processed samples and within an autosampler environment. Understanding and ensuring the stability of internal standards is critical for the accuracy and reliability of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in processed samples important?
A1: The stability of this compound, as a deuterated internal standard, is paramount for accurate quantification of the parent drug, Deferasirox. Any degradation of the internal standard after sample processing and prior to analysis can lead to an inaccurate calculation of the analyte-to-internal standard peak area ratio, resulting in erroneously high calculated concentrations of Deferasirox. Stability assessments ensure that the internal standard remains intact throughout the analytical run.
Q2: What factors can affect the stability of this compound in the autosampler?
A2: Several factors can influence the stability of this compound in an autosampler, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent Composition: The pH and composition of the reconstitution solvent can impact stability. Deferasirox has been noted to be susceptible to hydrolysis in acidic and alkaline conditions.[1]
-
Light Exposure: Although Deferasirox is generally considered photostable, prolonged exposure to light in the autosampler should be minimized.[2]
-
Matrix Components: Residual matrix components from the biological sample (e.g., plasma, urine) could potentially interact with and degrade this compound.
-
Adsorption: The analyte may adsorb to the surfaces of autosampler vials or cap inserts.
Q3: What are the common signs of this compound instability in an analytical run?
A3: Signs of instability can include:
-
A consistent drift (upward or downward) in the internal standard peak area over the course of the analytical batch.
-
Increased variability in the internal standard response across the batch.
-
The appearance of unexpected peaks in the chromatogram close to the retention time of this compound.
-
A decrease in the analyte-to-internal standard ratio for quality control (QC) samples, leading to a positive bias in the results.
Q4: Can the deuterium label on this compound be lost?
A4: Yes, a phenomenon known as hydrogen-deuterium (H-D) exchange can occur, where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water in the mobile phase). This can be more prevalent in acidic or basic conditions and can lead to a shift in the mass-to-charge ratio, causing a decrease in the monitored signal for the deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues related to this compound stability during bioanalysis.
Issue 1: Drifting Internal Standard Peak Area
Possible Causes:
-
Temperature Fluctuation in Autosampler: Inconsistent cooling can lead to variable degradation rates.
-
Evaporation of Solvent: If vials are not properly sealed, solvent evaporation can concentrate the sample, leading to an apparent increase in peak area.
-
Progressive Degradation: The internal standard may be slowly degrading over the run time.
-
System Contamination: Buildup of contaminants in the LC-MS system can lead to ion suppression or enhancement over time.
Troubleshooting Steps:
-
Verify Autosampler Temperature: Use a calibrated thermometer to confirm the actual temperature inside the autosampler matches the setpoint.
-
Check Vial Seals: Ensure that vials and caps are appropriate for the solvent and are sealed correctly to prevent evaporation.
-
Perform a Stability Test: Re-inject the first few samples at the end of the analytical run. A significant decrease in the internal standard peak area would indicate instability over the run time.
-
Investigate System Contamination: A decreasing signal for the internal standard throughout the run could indicate a problem with the instrument's components, requiring maintenance.[3][4]
Issue 2: High Variability in Internal Standard Response
Possible Causes:
-
Inconsistent Sample Processing: Variations in extraction recovery between samples.
-
Matrix Effects: Differential ion suppression or enhancement in different samples. Deuterated internal standards may not always perfectly compensate for matrix effects, especially if there is a slight difference in retention time from the analyte.[5][6][7]
-
Injection Volume Precision: Issues with the autosampler's injection system.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure the sample preparation protocol is followed consistently for all samples.
-
Evaluate Matrix Effects: Analyze samples from different sources (lots of plasma, for example) to see if the variability is matrix-dependent.
-
Check Injection Precision: Perform multiple injections from the same vial to assess the precision of the autosampler.
Issue 3: Unexpected Peaks or Shoulders on the Internal Standard Peak
Possible Causes:
-
H-D Exchange: The appearance of a peak at the mass of the non-deuterated Deferasirox could indicate back-exchange.
-
Degradation Products: A new peak could be a degradation product of this compound.
-
Isotopic Impurity: The internal standard may contain a small amount of the non-deuterated form.
Troubleshooting Steps:
-
Modify Mobile Phase pH: If H-D exchange is suspected, adjusting the mobile phase pH to be more neutral may help mitigate the issue.
-
Perform Stress Studies: Subject a solution of this compound to acidic, basic, oxidative, and thermal stress to identify potential degradation products and their retention times.
-
Verify Purity of Internal Standard: Check the certificate of analysis for the isotopic purity of the this compound standard.
Quantitative Data Summary
While specific stability data for this compound in processed samples is not extensively published, bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA provide acceptance criteria for stability assessments. The stability of an analyte or internal standard is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Table 1: General Acceptance Criteria for Internal Standard Stability in Processed Samples
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Autosampler Stability | Specified autosampler temperature (e.g., 4°C) | Expected run time of the analytical batch | Mean response should be within ±15% of the initial response |
| Processed Sample Stability (Bench-Top) | Room temperature (e.g., 20-25°C) | Duration of the sample preparation process | Mean concentration should be within ±15% of nominal concentration |
| Processed Sample Stability (Reinjection) | Stored under the same conditions as the run | Re-injected after a specified period | Mean concentration should be within ±15% of the initial concentration |
Note: These are general guidelines. The actual stability should be experimentally determined for your specific analytical method and matrix.
A study on a Deferasirox test solution in methanol found it to be stable for 48 hours.[8][9]
Experimental Protocols
Protocol for Assessing Autosampler Stability of this compound
Objective: To determine the stability of this compound in processed samples stored in the autosampler for the duration of an expected analytical run.
Methodology:
-
Prepare QC Samples: Prepare a set of low and high concentration quality control (QC) samples in the biological matrix of interest.
-
Process Samples: Extract the QC samples according to the validated bioanalytical method. Reconstitute the final extracts in the appropriate solvent.
-
Initial Analysis: Immediately analyze a subset of the low and high QC samples (n=3 or more) to establish the initial (T=0) concentration or peak area response of this compound.
-
Store in Autosampler: Place the remaining processed QC samples in the autosampler set at the intended temperature for the analysis.
-
Time-Point Analysis: At various time points throughout the expected run duration (e.g., 12, 24, 48 hours), re-inject the stored QC samples.
-
Data Analysis: Calculate the mean peak area or concentration of this compound at each time point. Compare these values to the initial results. The deviation should be within the acceptance criteria (typically ±15%).
Visualizations
Experimental Workflow for Autosampler Stability Assessment
Caption: Workflow for assessing the stability of this compound in an autosampler.
Troubleshooting Decision Tree for Drifting Internal Standard Signal
Caption: Decision tree for troubleshooting a drifting this compound signal.
References
- 1. kums.ac.ir [kums.ac.ir]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to reduce variability in Deferasirox bioanalytical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deferasirox bioanalytical assays. Our goal is to help you reduce variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Deferasirox in biological matrices?
A1: The most commonly employed methods are Reverse Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is particularly beneficial for pharmacokinetic studies requiring low limits of quantification.[1][2][3][4][5][6]
Q2: Why is there significant variability in my Deferasirox measurements, especially with repeated injections from the same vial?
A2: A primary cause of variability is the iron-chelating nature of Deferasirox. The drug can form complexes with ferric ions present in the plasma sample or even leached from the stainless steel components of the LC system (e.g., injection needle).[7][8][9] This leads to a decrease in the concentration of free Deferasirox detected. This issue can be exacerbated with multiple injections from the same sample vial, as more ferric ions may be introduced over time.[7][8]
Q3: How can I prevent the interference from ferric ions in my assay?
A3: A proven strategy is to add a stronger chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your mobile phase and/or sample diluent. EDTA will preferentially bind to the ferric ions, preventing them from complexing with Deferasirox and thus allowing for the accurate measurement of the free drug.[7][8][9]
Q4: What is a suitable internal standard (IS) for Deferasirox analysis?
A4: Several internal standards have been successfully used in Deferasirox assays. Common choices include mifepristone, erlotinib, and a stable isotope-labeled version of the drug, Deferasirox-D4.[6][7][8][10][11] The ideal internal standard should have similar chromatographic and ionization properties to Deferasirox but a different mass-to-charge ratio for MS detection.
Q5: What are the typical sample preparation methods for Deferasirox in plasma?
A5: Protein precipitation is a simple and widely used method.[2][3][4][7][8][12][13] This typically involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the drug. More complex methods like dispersive liquid-liquid microextraction (DLLME) have also been reported and can offer higher sensitivity.[6]
Q6: What are the key validation parameters to consider for a Deferasirox bioanalytical method?
A6: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision (both intra-day and inter-day), recovery, limit of quantification (LLOQ), and stability (in matrix and stock solutions).[14][15]
Q7: What are the known stability issues with Deferasirox?
A7: Deferasirox is known to be sensitive to acidic and alkaline hydrolysis and can degrade under oxidative conditions.[16][17][18] It is generally stable under thermal and photolytic stress.[16][17] It is crucial to evaluate the stability of Deferasirox in the biological matrix under the conditions of sample collection, storage, and processing.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Deferasirox, a slightly acidic pH (e.g., 3.0-3.5) is often used. |
| Column Contamination or Degradation | Wash the column with a strong solvent, or if necessary, replace the column. |
| Secondary Interactions with Column Silanols | Add a competitor, such as triethylamine, to the mobile phase in low concentrations. |
Issue 2: Low or Decreasing Signal Intensity
| Possible Cause | Recommended Solution |
| Ferric Ion Interference | Add EDTA to the mobile phase and/or sample diluent to prevent Deferasirox-iron complex formation.[7][8][9] |
| Analyte Degradation | Ensure proper storage and handling of samples. Perform stability studies to confirm analyte integrity. Deferasirox is sensitive to oxidative and pH-related degradation.[16][17][18] |
| Ion Suppression (LC-MS/MS) | Optimize the chromatography to separate Deferasirox from co-eluting matrix components. Improve sample cleanup procedures. |
| Poor Ionization (LC-MS/MS) | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting and solvent additions. Automate sample preparation if possible. |
| Inappropriate Internal Standard | Select an internal standard that closely mimics the behavior of Deferasirox during sample preparation and analysis. A stable isotope-labeled IS is often the best choice. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response. Perform system suitability tests before each run. |
| Sample Inhomogeneity | Ensure samples are thoroughly mixed before aliquoting. |
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Deferasirox Analysis
| Parameter | Study 1 [7][8] | Study 2 [2] | Study 3 [12] |
| Column | ODS-C18 | XTerra RP18 | Not Specified |
| Mobile Phase | Methanol and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) | Acetonitrile and 4 mM formate buffer (pH 3.0) with 5% methanol (gradient) | Not Specified |
| Internal Standard | Mifepristone | Not Specified | Benazepril HCl |
| Linearity Range | 0.04 - 40 µg/mL | 0.5 - 40 µg/mL | 0.25 - 10 µg/mL (converted from µmol/L) |
| Intra-day Precision (%RSD) | < 8.9% | < 7.3% | Not Specified |
| Inter-day Precision (%RSD) | < 7.3% | < 8.9% | Not Specified |
| Accuracy (Bias) | Not Specified | < 12.7% | Not Specified |
| LLOQ | 0.04 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
Table 2: Summary of HPLC-UV Method Parameters for Deferasirox Analysis
| Parameter | Study 1 [3][4][13] | Study 2 [5] | Study 3 [11] |
| Column | C18 reverse phase | Symmetry® C18 | Lichrospher® 100 RP-18 |
| Mobile Phase | Not Specified | 0.3% orthophosphoric acid (pH 3.0) and 0.1% formic acid in acetonitrile (gradient) | 10 mM phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v) |
| Internal Standard | Not Specified | Erlotinib | Diazepam |
| Linearity Range | 0.078 - 40 µg/mL | 0.25 - 70 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | 4.64% | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | 10.55% | Not Specified | Not Specified |
| Accuracy (% Recovery) | 93.73% (mean accuracy 6.27%) | Not Specified | Not Specified |
| LLOQ | 0.156 µg/mL | 0.25 µg/mL | Not Specified |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Deferasirox
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., Mifepristone in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 0.04 mM EDTA.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: Workflow for Deferasirox analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 6. kums.ac.ir [kums.ac.ir]
- 7. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijbc.ir [ijbc.ir]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an LC-MS/MS method for Deferasirox using Deferasirox-d4 according to ICH guidelines
A comprehensive guide to the validation of an LC-MS/MS method for the quantification of Deferasirox in human plasma, utilizing Deferasirox-d4 as an internal standard, is presented below. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed comparison of this method against alternative analytical techniques, supported by experimental data in accordance with ICH M10 guidelines.
Introduction to Deferasirox and Bioanalytical Method Validation
Deferasirox is an orally active iron chelator used to treat chronic iron overload in patients undergoing long-term blood transfusions. Accurate and reliable quantification of Deferasirox in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The International Council for Harmonisation (ICH) M10 guideline provides a framework for the validation of bioanalytical methods, ensuring data quality and consistency for regulatory submissions.[1][2][3][4][5][6]
This guide focuses on a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, this compound, which is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects. The performance of this method is compared with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is a representative method based on established and validated procedures for Deferasirox quantification, adapted for the use of this compound as the internal standard.[5][7][8]
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Gradient Program: Start with 30% B, increase to 90% B over 2.5 minutes, hold for 1 minute, then return to 30% B for 1.5 minutes.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: m/z 374.2 → 249.1
-
This compound: m/z 378.2 → 253.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Alternative Method 1: HPLC-UV
This protocol is based on a validated HPLC-UV method for Deferasirox quantification.[3][4]
1. Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., Erlotinib).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Symmetry®, 75 mm x 4.6 mm).
-
Mobile Phase: 0.3% orthophosphoric acid in water (pH 3.0) and 0.1% formic acid in acetonitrile.
-
Detection: UV at 299 nm.[4]
-
Analytical Range: 0.25–70.00 µg/ml in human blood plasma.[4]
Alternative Method 2: HILIC-MS
This protocol is based on a validated HILIC-MS method for Deferasirox quantification.[1]
1. Sample Preparation:
-
Liquid-liquid extraction of 50 µL plasma with ethyl acetate.
2. Chromatographic Conditions:
-
Column: XBridge-HILIC analytical column (150.0 mm × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: 10% 8.0 mM ammonium acetate in water (pH 5.0, adjusted with formic acid) in a binary mixture of acetonitrile/methanol (50:50, v/v).[1]
-
Flow Rate: 0.20 mL/min.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI, positive mode.
-
Quantitation: Selected Ion Monitoring (SIM).
Data Presentation: Comparison of Method Validation Parameters
The following tables summarize the quantitative validation parameters for the LC-MS/MS method with this compound and the alternative methods, according to ICH M10 guidelines.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS with this compound | HPLC-UV | HILIC-MS |
| Linearity Range (µg/mL) | 0.102 - 25.045 | 0.25 - 70.00 | 0.20 - 120.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.102 | 0.25 | 0.20 |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated, typically lower than LLOQ | ~0.08 | Not explicitly stated |
Note: Data for the LC-MS/MS method is based on the EMA assessment report for Deferasirox Accord and representative data from similar validated methods.[6] Data for HPLC-UV and HILIC-MS are from published literature.[1][4]
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with this compound (Representative Data) | HPLC-UV | HILIC-MS |
| Intra-day Precision (%RSD) | < 7.3% | < 5% | < 3.9% |
| Inter-day Precision (%RSD) | < 8.9% | < 11% | < 3.9% |
| Accuracy (% Bias) | < 12.7% | < 7% | Not explicitly stated |
Note: Precision and accuracy data for the LC-MS/MS method are based on a similar validated method by Chauzit et al.[8] Data for HPLC-UV and HILIC-MS are from published literature.[1][3]
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Deferasirox.
Caption: Key parameters for bioanalytical method validation according to ICH M10 guidelines.
Comparison and Conclusion
The LC-MS/MS method with this compound offers the highest sensitivity and specificity, making it the preferred method for regulatory submissions and clinical trials where accurate quantification of low drug concentrations is required. The use of a stable isotope-labeled internal standard effectively minimizes analytical variability.
The HPLC-UV method is a more accessible and cost-effective alternative.[3][4] While it demonstrates good linearity and precision, its sensitivity is lower than that of LC-MS/MS, which may be a limitation for studies requiring a low limit of quantification.
The HILIC-MS method provides an alternative chromatographic separation mechanism that can be beneficial for polar analytes.[1] Its performance characteristics are comparable to the reverse-phase LC-MS/MS method, offering another viable option for bioanalysis.
References
- 1. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 5. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deferasirox Quantification: Evaluating Linearity, Accuracy, and Precision with Deferasirox-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Deferasirox is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of analytical methodologies, focusing on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Deferasirox-d4 as an internal standard against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an appropriate analytical method hinges on a thorough evaluation of its linearity, accuracy, and precision. This compound, a stable isotope-labeled internal standard, is frequently employed in LC-MS/MS methods to enhance the accuracy and precision of Deferasirox quantification by correcting for variability in sample preparation and instrument response.[1][2] This guide presents a synthesis of published experimental data to facilitate an informed decision-making process for researchers in the field.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for various Deferasirox quantification methods, providing a clear comparison of their capabilities.
Table 1: Linearity of Deferasirox Quantification Methods
| Method | Internal Standard | Calibration Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 0.102 - 25.045 µg/mL | Not explicitly stated, but method was validated |
| LC-MS/MS | Mifepristone | 0.04 - 40 µg/mL | > 0.99 |
| HPLC-UV | Not specified | 1 - 6 µg/mL | 0.9996 |
| HPLC-UV | Not specified | 11.999 - 35.997 µg/mL | 0.999 |
| HPTLC | Not specified | 250 - 1250 ng/band | 0.9951 |
| HPLC with Fluorescence Detection | Dansyl Chloride Derivatization | 20 - 2000 ng/mL | 0.9994 |
Table 2: Accuracy of Deferasirox Quantification Methods
| Method | Internal Standard | Accuracy (% Recovery) |
| LC-MS/MS | Mifepristone | Bias did not exceed 12.7% |
| HPLC-UV | Not specified | 100.5 - 101.0% |
| Colorimetric Method | Not specified | 100.443 ± 0.6595% |
Table 3: Precision of Deferasirox Quantification Methods
| Method | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Mifepristone | < 7.3% | < 8.9% |
| HPLC-UV | Not specified | < 2.0% | < 2.0% |
| DLLME-DSS-HPLC-UV | Mifepristone | 3.8% | 5.7% |
| HPTLC | Not specified | Within 2.0% | Within 2.0% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following section outlines the experimental protocols for the key methods discussed.
LC-MS/MS with this compound
This method is considered the gold standard for bioanalytical studies due to its high selectivity and sensitivity.
-
Sample Preparation: Protein precipitation of plasma samples is a common extraction technique.[3]
-
Internal Standard: this compound is added to all samples, calibrators, and quality controls.[4]
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[3][5] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate).[3][5]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for Deferasirox and this compound are monitored for quantification.[5]
Alternative Method: HPLC-UV
HPLC with UV detection is a widely accessible and robust method for the quantification of Deferasirox in pharmaceutical formulations.
-
Sample Preparation: For tablet dosage forms, a suitable extraction solvent is used to dissolve the drug.[6] For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[6][7]
-
UV Detection: The absorbance is monitored at the wavelength of maximum absorbance for Deferasirox, which is around 245-248 nm or 319 nm depending on the solvent.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Deferasirox using LC-MS/MS with this compound as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jgtps.com [jgtps.com]
Determining the Analytical Limits of Deferasirox: A Comparative Guide to Detection and Quantification
A comprehensive analysis of analytical methodologies for the quantification of Deferasirox, providing researchers, scientists, and drug development professionals with a comparative guide to the limits of detection and quantification. This guide includes a comparison with alternative iron chelators, detailed experimental protocols, and workflow visualizations.
Deferasirox is an orally active iron chelator crucial for managing chronic iron overload in patients undergoing long-term blood transfusions. Accurate quantification of Deferasirox in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Deferasirox using various analytical techniques, alongside data for alternative iron chelators, Deferiprone and Deferoxamine.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A summary of reported LOD and LOQ values for Deferasirox and its alternatives is presented below.
Deferasirox
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UV-Vis Spectrophotometry | Bulk Drug | 0.031 µg/mL | 0.95 µg/mL |
| Bulk Drug | 0.247 µg/mL | 0.75 µg/mL[1][2] | |
| RP-HPLC | Bulk Drug | 1.61 µg/mL | 4.87 µg/mL[3] |
| Bulk & Dosage Form | 0.03 µg/mL | 0.09 µg/mL[4] | |
| Blood | 0.06 µg/L | 0.2 µg/L[5] | |
| HPTLC | Bulk & Dosage Form | 15.57 ng/band | 47.18 ng/band[6] |
| LC-MS/MS | Human Plasma | Not specified | 0.5 µg/mL (Lower limit of linearity)[7][8] |
| Fluorescence Detection | Spiked Plasma | 0.034 ng/mL | 0.11 ng/mL[9] |
Alternative Iron Chelators
A comparison with other commonly used iron chelators, Deferiprone and Deferoxamine, provides a broader context for evaluating analytical sensitivities.
Deferiprone
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | Bulk & Dosage Form | 2.95 µg/mL | 9.87 µg/mL[10] |
| Bulk & Dosage Form | 3.9 µg/mL | 11.8 µg/mL[11] | |
| LC-MS/MS | Human Plasma | 0.05 µg/mL | 0.1 µg/mL (Lower limit of linearity)[12] |
| UV-Vis Spectrophotometry | Dosage Form | Not specified | Linear range: 2-12 µg/mL[13] |
Deferoxamine
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC with Post-Column Derivatization | Plasma | 15.7 ng (on-column) | Not specified[14] |
| LC/MS | Not specified | 0.5 pg | Not specified[15] |
| HPLC with UV-Vis/Radioactive Detection | Plasma | Not specified | 0.1 nmol/mL[16] |
| Electrochemical Sensor | Aqueous Solution | 0.5 nM | Not specified[17] |
Experimental Workflow and Methodologies
The determination of LOD and LOQ is a critical component of analytical method validation. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the determination of Deferasirox are outlined below. These protocols are based on published and validated methods.
UV-Vis Spectrophotometric Method
This method is often employed for the analysis of bulk drug and pharmaceutical formulations due to its simplicity and cost-effectiveness.
-
Instrumentation: A double beam UV-Visible spectrophotometer with matched quartz cells.
-
Solvent (Diluent): Methanol or 0.1M Sodium Hydroxide.[1][18]
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of Deferasirox and dissolve it in 10 mL of the chosen solvent to obtain a concentration of 1000 µg/mL.[1]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the Beer's law range (e.g., 2-12 µg/mL).[1][2]
-
Wavelength of Maximum Absorbance (λmax): Scan the working standard solution in the UV range (200-400 nm) to determine the λmax. For Deferasirox, λmax is typically observed around 245.6 nm in methanol or 319 nm in 0.1M NaOH.[1][18]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
-
LOD and LOQ Calculation:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers greater selectivity and sensitivity compared to UV-Vis spectrophotometry and is suitable for analyzing complex matrices.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is commonly used.[3][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in various ratios.[10][18] For example, a mixture of phosphate buffer (0.05M, pH 4.6) and acetonitrile (55:45 v/v).[10]
-
Preparation of Standard Solutions: Prepare a stock solution of Deferasirox in a suitable diluent (e.g., mobile phase). From this, prepare a series of dilutions for the calibration curve (e.g., 10-60 µg/mL).[3]
-
Sample Preparation (for dosage forms): Weigh and crush tablets. Dissolve a quantity of powder equivalent to a known amount of Deferasirox in the diluent, sonicate, filter, and dilute to a suitable concentration.[10][19]
-
Analysis: Inject equal volumes of the standard solutions and sample solutions into the chromatograph.
-
LOD and LOQ Calculation: Determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3 and LOQ is S/N of 10, or calculated from the standard deviation of the response and the slope of the calibration curve.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing biological samples like plasma where the drug concentration is low and the matrix is complex.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., formate buffer) and an organic phase (e.g., acetonitrile with a small percentage of methanol).[7][8]
-
Sample Preparation (for plasma): Protein precipitation is a common sample preparation technique. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation and injection of the supernatant.[7][8][20]
-
Detection: Performed in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for Deferasirox and an internal standard.[7][8]
-
Calibration: Calibration curves are constructed by analyzing plasma samples spiked with known concentrations of Deferasirox. The linearity of the method is typically established over a specific concentration range (e.g., 0.5 to 40 µg/mL).[7][8]
-
LOD and LOQ: The lower limit of quantification (LLOQ) is generally determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Conclusion
The choice of an analytical method for the determination of Deferasirox is a critical decision that depends on the specific requirements of the analysis. For routine quality control of bulk drugs and pharmaceutical formulations, UV-Vis spectrophotometry and RP-HPLC offer a good balance of simplicity, cost, and sensitivity. For the analysis of Deferasirox in biological matrices, where high sensitivity and selectivity are required to overcome matrix effects and quantify low concentrations, LC-MS/MS is the preferred method. This guide provides a valuable resource for researchers and scientists to select the most appropriate analytical technique for their needs and to understand the expected limits of detection and quantification for Deferasirox and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. kums.ac.ir [kums.ac.ir]
- 6. ijpsonline.com [ijpsonline.com]
- 7. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. jipbs.com [jipbs.com]
- 12. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. Non-linear calibration resulting from second-order reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of deferoxamine using liquid chromatography/mass spectrometry with electrospray ionization [poster] [healthpartners.com]
- 16. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deferoxamine-Based Materials and Sensors for Fe(III) Detection [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ijcrt.org [ijcrt.org]
- 20. researchgate.net [researchgate.net]
Comparison of Deferasirox-d4 with other internal standards for Deferasirox analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Deferasirox in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of Deferasirox-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used structural analog internal standards.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the unlabeled analyte.[1][2]
This guide will delve into the performance characteristics of this compound and compare it with structural analogs such as mifepristone and erlotinib, for which experimental data in Deferasirox analysis have been published.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the reported performance data for Deferasirox analysis using this compound and other structural analog internal standards.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Performance |
| Linearity Range | 0.102 - 25.045 µg/mL |
| Precision (RSD%) | Inter-day and intra-day precision are typically low, although specific values were not detailed in the provided documents. |
| Accuracy (Bias%) | High accuracy is expected due to the co-elution and similar ionization response with the analyte. |
| Matrix Effect | Minimal, as the SIL IS effectively compensates for ion suppression or enhancement. |
| Extraction Recovery | Similar to Deferasirox, ensuring effective compensation for variability in the extraction process. |
Data synthesized from general knowledge of SIL IS performance and specific application in bioequivalence studies as mentioned in regulatory documents.
Table 2: Performance Characteristics of Structural Analog Internal Standards for Deferasirox Analysis
| Internal Standard | Linearity Range (µg/mL) | Precision (RSD%) | Accuracy (Bias%) |
| Mifepristone | 0.04 - 40 | Intra-day: < 3.8%, Inter-day: < 5.7%[1] | Not explicitly stated |
| Erlotinib | 0.25 - 70 | Not explicitly stated | Not explicitly stated |
Data extracted from published LC-MS/MS and HPLC-UV methods for Deferasirox.[1][3][4]
The Advantage of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard like this compound offers several distinct advantages over structural analogs:
-
Similar Physicochemical Properties: this compound has a chemical structure identical to Deferasirox, with the only difference being the presence of four deuterium atoms.[5] This results in nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis.[6] Because this compound co-elutes with Deferasirox and experiences the same matrix effects, it provides a more reliable correction compared to structural analogs which may have different retention times and ionization responses.
-
Improved Precision and Accuracy: By effectively compensating for variations throughout the analytical process, SIL internal standards generally lead to methods with lower variability (better precision) and less deviation from the true value (better accuracy).
While structural analogs like mifepristone and erlotinib can be used to develop validated methods for Deferasirox quantification, they may not compensate as effectively for all sources of variability, particularly unpredictable matrix effects.[3][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Deferasirox analysis using different internal standards.
Method 1: LC-MS/MS Analysis of Deferasirox using this compound Internal Standard
This method is typical for a bioequivalence study and emphasizes high-throughput and robust analysis.
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add a known concentration of this compound solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Deferasirox.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Deferasirox and this compound.
-
Method 2: LC-MS/MS Analysis of Deferasirox using Mifepristone Internal Standard
This method demonstrates the use of a structural analog for Deferasirox quantification.[3]
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of mifepristone internal standard solution (1 µg/mL).[3]
-
Precipitate proteins by adding 600 µL of acetonitrile.[3]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the analytical workflow and the logical basis for choosing an internal standard.
Caption: Workflow for Deferasirox quantification in plasma.
Caption: Rationale for internal standard selection in bioanalysis.
Conclusion
For the quantitative analysis of Deferasirox in biological matrices, this compound stands out as the superior choice for an internal standard. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte, providing robust compensation for analytical variability and leading to highly accurate and precise data. While structural analogs like mifepristone and erlotinib can be employed to develop validated analytical methods, they may not offer the same level of reliability, particularly in complex biological matrices where matrix effects are a concern. The choice of internal standard should be guided by the specific requirements of the study, with a preference for a stable isotope-labeled internal standard whenever possible to ensure the highest quality of bioanalytical data.
References
- 1. kums.ac.ir [kums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Deferasirox
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Deferasirox. The information presented is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies and performance characteristics of each technique based on published experimental data.
Experimental Protocols
1. HPLC-UV Method
A common approach for the analysis of Deferasirox in pharmaceutical formulations involves a reverse-phase HPLC method with UV detection.
-
Sample Preparation: A standard stock solution is typically prepared by dissolving a known amount of Deferasirox in a suitable solvent, such as 0.1M sodium hydroxide, to achieve a concentration of 1 mg/mL.[1] This stock solution is then further diluted to prepare calibration standards and quality control samples. For tablet dosage forms, a powder equivalent to a specific amount of Deferasirox is weighed, dissolved in a solvent like methanol, and subjected to sonication to ensure complete dissolution before filtration.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is frequently used for separation.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid) in a 70:30 v/v ratio.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]
-
Detection: UV detection is performed at a wavelength of 248 nm or 254 nm.[1][2]
-
Injection Volume: An injection volume of 10 µL is often used.[2]
-
2. LC-MS/MS Method
For the quantification of Deferasirox in biological matrices like human plasma, a more sensitive and selective LC-MS/MS method is often preferred.
-
Sample Preparation: A protein precipitation method is commonly used to extract Deferasirox from plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma sample.[3][4] An internal standard is typically added before precipitation. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., ODS-C18) is used for separation.[3][4]
-
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent like methanol and an aqueous solution containing a modifier like 0.1% formic acid and ethylenediaminetetraacetic acid (EDTA) to prevent complexation of Deferasirox with ferric ions.[3][4] A common ratio is 80:20 (v/v).[3][4]
-
-
Mass Spectrometric Conditions:
Quantitative Data Comparison
The performance of HPLC-UV and LC-MS/MS methods for Deferasirox analysis can be compared based on key validation parameters.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 6 µg/mL[1] | 0.04 - 40 µg/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] | ≥ 0.999[3][4] |
| Limit of Detection (LOD) | 0.03 µg/mL[2] | Not explicitly stated in the provided results. |
| Limit of Quantification (LOQ) | 0.09 µg/mL[2] | 0.04 µg/mL[3][4] |
| Precision (RSD%) | < 2.0% (Intra- and Interday)[1] | Intraday: < 7.3%, Interday: < 8.9%[5] |
| Accuracy/Recovery | 99.94–100.31%[6] | Bias did not exceed 12.7%[5] |
Method Validation and Cross-Validation Workflow
The validation of bioanalytical methods is crucial to ensure the reliability of the data. Regulatory bodies like the FDA and EMA provide guidelines for method validation.[7][8][9][10] When two different analytical methods are used to generate data within the same study or across different studies, a cross-validation should be performed to ensure the consistency of the results.[11]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharmacompass.com [pharmacompass.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Deferasirox Bioanalysis with a Focus on Deferasirox-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of deferasirox in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of various bioanalytical methods for deferasirox, with a special emphasis on the use of its deuterated internal standard, deferasirox-d4. The inclusion of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based assays, as it helps to correct for variability in sample preparation and instrument response, thereby improving accuracy and precision.
While a formal inter-laboratory comparison study using this compound was not identified in the public literature, this guide compiles and compares data from several independent method validation studies. This allows for an objective assessment of the performance of different analytical approaches.
Quantitative Performance of Deferasirox Bioanalytical Methods
The following tables summarize the performance characteristics of various published methods for the quantification of deferasirox in human plasma. This allows for a side-by-side comparison of key validation parameters.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Analytical Method | Internal Standard (IS) | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| LC-MS/MS | This compound | 0.102 - 25.045 | 0.104 | [1] |
| LC-MS/MS | Mifepristone | 0.04 - 40 | 0.04 | [2][3] |
| LC-MS/MS | Not Specified | 0.5 - 40 | 0.5 | [4][5] |
| HPLC-UV | Erlotinib | 0.25 - 70.00 | 0.25 | [6][7] |
| HPTLC | Not Applicable | 0.25 - 1.25 (ng/band) | Not Specified | [8] |
| HPLC-UV | Not Specified | 1 - 6 | Not Specified | [9] |
Table 2: Comparison of Precision and Accuracy
| Analytical Method | Internal Standard (IS) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) | Reference |
| LC-MS/MS | Not Specified | < 7.3% | < 8.9% | Did not exceed 12.7% | [5] |
| LC-MS/MS | Not Specified | < 4.64% | < 10.55% | Mean accuracy was 6.27% | [10] |
| RP-LC | Not Specified | < 2.0% | < 2.0% | 98.3–101.1% (bulk drug), 100.2–103.1% (dosage forms) | [4] |
| HPLC | Not Specified | Not Specified | Not Specified | 100.64% - 100.22% | [11] |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section details a typical experimental protocol for the bioanalysis of deferasirox in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a synthesis of methodologies reported in the literature.
1. Materials and Reagents:
-
Deferasirox reference standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of deferasirox and this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions of deferasirox by serial dilution of the stock solution.
-
Spike blank human plasma with the deferasirox working standards to create calibration curve (CC) standards.
-
Spike blank human plasma with deferasirox to prepare QC samples at low, medium, and high concentrations.
-
Prepare a working solution of the internal standard (this compound).
3. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample (unknown, CC, or QC), add the internal standard working solution.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., ODS-C18) is commonly used.[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing an acidifier like formic acid is typical.[2][3][5] For example, a mobile phase of methanol and 0.1% formic acid in water (80:20, v/v).[2][3]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Integrate the peak areas for deferasirox and this compound.
-
Calculate the peak area ratio of deferasirox to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted linear regression.
-
Determine the concentration of deferasirox in the unknown and QC samples from the calibration curve.
Visualization of the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for deferasirox using this compound.
Caption: Experimental workflow for deferasirox bioanalysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. sussex-research.com [sussex-research.com]
- 13. This compound - CAS - 1133425-75-8 | Axios Research [axios-research.com]
- 14. Deferasirox | Simson Pharma Limited [simsonpharma.com]
- 15. This compound suppliers USA [americanchemicalsuppliers.com]
Assessing the Impact of Deuteration Position on Deferasirox-d4 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of hypothetical Deferasirox-d4 isomers, focusing on how the position of deuterium substitution may impact the drug's performance relative to its non-deuterated counterpart, Deferasirox. The comparisons are based on established principles of deuteration in drug discovery, in the absence of direct comparative experimental data for different this compound isomers.
Introduction to Deuteration and Deferasirox
Deferasirox is an oral iron chelator used to treat chronic iron overload. Its metabolism primarily involves glucuronidation at the phenolic hydroxyl groups and, to a lesser extent, oxidative hydroxylation of the aromatic rings. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, can significantly alter a drug's pharmacokinetic profile by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[1][2][3] This can lead to improved metabolic stability, increased drug exposure, and potentially a more favorable dosing regimen.[1][4]
The strategic placement of deuterium atoms within the Deferasirox molecule is critical. Deuterating the sites most susceptible to metabolic breakdown ("soft spots") is predicted to yield the most significant improvements in performance.[1] This guide explores the hypothetical impact of deuteration at two key positions: the phenolic rings and the phenyl ring attached to the triazole core.
Comparative Performance Analysis (Hypothetical Data)
The following tables summarize the predicted in vitro and in vivo performance of two hypothetical deuterated isomers, this compound (phenolic rings) and this compound (phenyl ring), compared to non-deuterated Deferasirox.
Table 1: In Vitro Performance Comparison
| Parameter | Deferasirox | This compound (phenolic rings) | This compound (phenyl ring) |
| Metabolic Stability (t½ in human liver microsomes) | 30 min | 60 min | 35 min |
| Iron Chelation Efficacy (IC50 in calcein assay) | 5 µM | 5 µM | 5 µM |
| Cellular Toxicity (CC50 in HepG2 cells) | 100 µM | 100 µM | 100 µM |
This hypothetical data suggests that deuteration of the phenolic rings, the primary site of glucuronidation, would lead to a more significant increase in metabolic stability compared to deuteration of the phenyl ring.
Table 2: In Vivo Pharmacokinetic Comparison in an Iron-Overloaded Mouse Model
| Parameter | Deferasirox | This compound (phenolic rings) | This compound (phenyl ring) |
| Bioavailability (%) | 20 | 25 | 22 |
| Half-life (t½, hours) | 8 | 14 | 9 |
| Area Under the Curve (AUC, ng·h/mL) | 15000 | 25000 | 17000 |
| Maximum Concentration (Cmax, ng/mL) | 2000 | 2500 | 2100 |
Following the in vitro predictions, deuteration at the phenolic rings is expected to lead to a more pronounced improvement in pharmacokinetic parameters in vivo.
Table 3: In Vivo Efficacy and Safety Comparison in an Iron-Overloaded Mouse Model
| Parameter | Deferasirox | This compound (phenolic rings) | This compound (phenyl ring) |
| Reduction in Liver Iron Concentration (%) | 40 | 60 | 45 |
| Reduction in Serum Ferritin (%) | 35 | 55 | 40 |
| Adverse Events (e.g., renal, hepatic) | Moderate | Mild-to-Moderate | Moderate |
The enhanced pharmacokinetic profile of this compound (phenolic rings) is predicted to translate to improved efficacy in reducing iron overload, potentially allowing for lower or less frequent dosing, which may also contribute to a better safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life of Deferasirox and its deuterated analogs in human liver microsomes.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (Deferasirox or this compound isomer) at a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[5][6]
-
Calculate the metabolic half-life (t½) from the first-order decay plot of the compound concentration over time.
Calcein Assay for Iron Chelation Efficacy
Objective: To assess the iron-chelating capacity of the test compounds in a cell-free system.[7]
Protocol:
-
Prepare a solution of calcein (a fluorescent dye quenched by iron) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Add a solution of ferric chloride (FeCl3) to the calcein solution to quench its fluorescence.
-
Add varying concentrations of the test compound (Deferasirox or this compound isomer) to the quenched calcein solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).
-
The increase in fluorescence, due to the chelation of iron from calcein by the test compound, is proportional to the chelating activity.
-
Calculate the IC50 value, the concentration of the compound that restores 50% of the initial fluorescence.
Cellular Toxicity Assay (Neutral Red Uptake)
Objective: To evaluate the cytotoxicity of the test compounds in a relevant cell line (e.g., HepG2 human hepatoma cells).[7]
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add a medium containing neutral red dye.
-
Incubate for a further 2-3 hours to allow for the uptake of the dye by viable cells.
-
Wash the cells to remove excess dye.
-
Lyse the cells with a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
In Vivo Pharmacokinetic Study in an Iron-Overloaded Mouse Model
Objective: To determine the pharmacokinetic profile of Deferasirox and its deuterated analogs in an established animal model of iron overload.[8][9][10]
Protocol:
-
Induce iron overload in mice (e.g., C57BL/6) by repeated intraperitoneal injections of iron dextran.
-
Administer a single oral dose of the test compound to the iron-overloaded mice.
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[11][12][13]
-
Calculate key pharmacokinetic parameters (Bioavailability, t½, AUC, Cmax) using appropriate software.
In Vivo Efficacy and Safety Study
Objective: To evaluate the efficacy and safety of the test compounds in reducing iron overload in a mouse model.
Protocol:
-
Establish an iron-overloaded mouse model as described above.
-
Administer the test compounds orally to the mice daily for a specified duration (e.g., 4 weeks).
-
Monitor the animals for any signs of toxicity throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Measure serum ferritin levels using an ELISA kit.
-
Determine the liver iron concentration using atomic absorption spectroscopy or a colorimetric assay following acid digestion of the tissue.[14][15]
-
Perform histopathological analysis of the liver and other organs to assess for any drug-related toxicity.
Visualizations
Deferasirox Mechanism of Action and Iron Metabolism
Caption: Deferasirox chelates intracellular labile iron, promoting its excretion.
Experimental Workflow for Assessing this compound Performance
Caption: Workflow for evaluating deuterated Deferasirox performance.
Conclusion
While direct experimental data on the impact of deuteration position on this compound performance is currently unavailable, this guide provides a framework for such an assessment based on established scientific principles. The hypothetical data presented suggests that deuteration at the phenolic rings of Deferasirox is likely to offer a more significant improvement in metabolic stability and, consequently, in vivo efficacy compared to deuteration at the phenyl ring. The detailed experimental protocols and workflows provided herein can serve as a valuable resource for researchers and drug development professionals seeking to investigate and optimize deuterated iron chelators. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of site-specific deuteration of Deferasirox.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple LC–MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Speciation of iron in mouse liver during development, iron deficiency, IRP2 deletion and Inflammatory hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deferasirox and Deferasirox-d4 Recovery in Common Extraction Methodologies
A comprehensive review of analytical techniques for the quantification of the iron-chelating agent Deferasirox and its deuterated internal standard, Deferasirox-d4, reveals distinct recovery profiles across various sample preparation methods. This guide provides a comparative overview of Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), offering researchers, scientists, and drug development professionals critical data to inform methodological choices for pharmacokinetic and bioanalytical studies.
This document summarizes quantitative data, details experimental protocols, and presents a visual workflow to aid in the selection of the most appropriate extraction technique based on recovery, efficiency, and analytical objectives.
Comparative Recovery Data
The efficiency of an extraction method is a critical parameter in bioanalytical assays, directly impacting the accuracy and precision of quantification. The following table summarizes the reported recovery percentages for Deferasirox and its deuterated internal standard, this compound, using Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Deferasirox | 95.8 ± 4.5 | |
| This compound | Not explicitly reported, but used as internal standard implying comparable recovery | ||
| Protein Precipitation (PPT) | Deferasirox | ~78 | |
| This compound | Not explicitly reported, but used as internal standard implying comparable recovery |
Note: The recovery for this compound in the referenced studies is inferred from its use as an internal standard, which presupposes that its extraction efficiency is comparable to that of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the Solid-Phase Extraction and Protein Precipitation methods as described in the cited literature.
Solid-Phase Extraction (SPE)
The SPE method for the simultaneous determination of Deferasirox and its iron complex was validated and described by Lu et al. (2015).
Protocol:
-
Sample Pre-treatment: To a 200 µL plasma sample, add 20 µL of an internal standard solution (in this study, a structural analog was used, though this compound is commonly employed).
-
Acidification: Add 200 µL of 2% formic acid in deionized water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of a methanol/water (40:60, v/v) solution.
-
Drying: Dry the cartridge under vacuum for 1 minute.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward method for sample clean-up in bioanalysis. A study by Rouan et al. (2001) describes a high-throughput protein precipitation method using a 96-well format.
Protocol:
-
Sample and Precipitant Dispensing: In a 96-well plate, dispense 100 µL of plasma sample. Add 200 µL of acetonitrile (as the precipitating agent).
-
Mixing: Mix the plasma and acetonitrile thoroughly to ensure complete protein precipitation.
-
Filtration: Transfer the mixture to a 96-well filter plate and apply a slight vacuum to separate the precipitated proteins from the supernatant containing the analytes.
-
Collection: Collect the filtrate in a clean 96-well collection plate.
-
Dilution and Analysis: Dilute the filtrate as required with the mobile phase before injection into the analytical system.
Logical Workflow for Method Selection
The choice of an appropriate extraction method is a critical decision in the development of a robust bioanalytical assay. The following diagram illustrates a logical workflow for selecting between SPE and PPT based on key experimental considerations.
Discussion
The selection of an appropriate extraction method for Deferasirox and this compound is a balance between achieving high recovery and managing practical considerations such as sample throughput and cost.
Solid-Phase Extraction (SPE) demonstrates a significantly higher recovery for Deferasirox (95.8 ± 4.5%) compared to Protein Precipitation (~78%). This makes SPE the method of choice when maximal recovery and a cleaner extract are paramount, which can lead to reduced matrix effects and improved assay sensitivity. The multi-step nature of SPE, however, can be more time-consuming and costly per sample compared to PPT.
Protein Precipitation (PPT) offers a simpler, faster, and more cost-effective approach to sample preparation. Its high-throughput potential, especially with the use of 96-well plates, makes it well-suited for studies involving a large number of samples. While the recovery is lower than that of SPE, it is often sufficient for many bioanalytical applications, particularly when a sensitive analytical instrument like a tandem mass spectrometer is used. The primary drawback
Evaluating the Robustness of Deferasirox Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring that routine use in a quality control environment yields consistent, reliable results. This guide provides a comprehensive comparison of analytical methods for the quantification of Deferasirox, with a special focus on the enhanced robustness achieved by employing a deuterated internal standard, Deferasirox-d4. Through a detailed examination of experimental data and methodologies, this document will illustrate the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods incorporating this compound.
The Critical Role of Internal Standards in Method Robustness
An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. By tracking the signal of the internal standard relative to the analyte, variations in sample preparation and instrument response can be compensated for, leading to more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Because they are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization effects, effectively correcting for matrix effects and variability in extraction recovery. This intrinsic characteristic significantly enhances the robustness of an analytical method.
Comparison of Analytical Methods for Deferasirox
Several analytical methods have been developed for the quantification of Deferasirox in various matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS. While HPLC-UV methods are widely used, they can be more susceptible to matrix interferences and may lack the sensitivity and selectivity of LC-MS/MS, particularly in complex biological matrices like human plasma.
The introduction of an internal standard, and specifically a deuterated one like this compound, into an LC-MS/MS workflow marks a significant improvement in method performance.
Table 1: Comparison of Analytical Method Performance for Deferasirox Quantification
| Parameter | HPLC-UV (without Internal Standard) | LC-MS/MS (with structural analog IS) | LC-MS/MS (with this compound IS) |
| Linearity (r²) | >0.999[1] | >0.99[2] | >0.99 |
| Precision (%RSD) | <2%[1] | <15%[2] | <10%[3] |
| Accuracy (%Recovery) | 98-102% | 85-115% | 90-110% |
| Robustness | Susceptible to minor variations in mobile phase composition, pH, and column temperature. | Moderately robust, but can be affected by differential matrix effects between analyte and IS. | Highly robust, effectively compensates for variations in sample preparation and instrument conditions. |
| Matrix Effect | High potential for interference from endogenous components. | Can be significant; structural analog may not perfectly mimic analyte behavior. | Minimized due to co-elution and similar ionization properties of analyte and IS. |
Experimental Protocols for Robustness Evaluation
To assess the robustness of an analytical method, deliberate variations are made to the method parameters to examine the impact on the results. The use of this compound as an internal standard is crucial in demonstrating the method's resilience to these changes.
Experimental Workflow for Robustness Testing using this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Deferasirox-d4 in different biological matrices (e.g., urine, tissue homogenates)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Deferasirox-d4 as an internal standard for the quantification of Deferasirox in different biological matrices, specifically urine and tissue homogenates. While data for plasma and serum are more readily available, this document focuses on these less commonly analyzed but potentially informative matrices. The information is compiled from available scientific literature and presents experimental methodologies and performance data to aid researchers in selecting and developing robust analytical methods.
Executive Summary
This compound, a stable isotope-labeled analog of Deferasirox, is an ideal internal standard for mass spectrometry-based quantification methods. Its utility in complex biological matrices like urine and tissue homogenates is crucial for comprehensive pharmacokinetic, toxicokinetic, and drug distribution studies. This guide details a validated, albeit non-chromatographic, method for Deferasirox in urine and proposes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for tissue homogenates, for which specific Deferasirox studies are limited. The inherent physicochemical similarity of this compound to the parent drug ensures it effectively compensates for variability in sample preparation and matrix effects, leading to accurate and precise quantification.
Performance in Urine
Table 1: Performance of Deferasirox Quantification in Urine (Cyclic Voltammetry Method)
| Parameter | Result |
| Linearity Range | 13.4 x 10⁻⁴ - 2.6 x 10⁻² M |
| Limit of Detection (LOD) | 8.46 x 10⁻¹¹ M |
| Limit of Quantitation (LOQ) | 2.82 x 10⁻¹⁰ M |
| Precision (RSD%) | < 2.5% |
| Recovery | ~100.1% |
Experimental Protocol: Cyclic Voltammetry for Deferasirox in Urine
This protocol describes a method for the quantitative determination of Deferasirox in human urine samples using cyclic voltammetry with a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE).
1. Reagents and Materials:
-
Deferasirox standard
-
Multi-walled carbon nanotubes (MWCNTs)
-
N, N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH), 0.1M
-
Human urine (drug-free for blanks and standards)
-
Glassy carbon electrode (GCE)
-
Polishing materials (alumina slurry, microcloth pads)
-
Ultrasonic bath
-
Cyclic voltammetry instrumentation
2. Electrode Preparation:
-
Mechanically polish the GCE with 0.3–0.05 mm alumina in a water slurry on microcloth pads.
-
Rinse the electrode surface with double-distilled water to remove any adherent alumina particles.
-
Sonicate the GCE in a 50:50 methanol:water (v/v) solution and rinse with double-distilled water.
-
Dry the electrode in a stream of warm air (40°C).
-
Prepare a stable suspension of MWCNTs by dissolving 10 mg in 10 mL of DMF and sonicating for 30 minutes.
-
Apply 8 µL of the MWCNT suspension onto the GCE surface using a micropipette and allow it to dry at room temperature.
3. Sample Preparation:
-
Collect human urine samples.
-
For the analysis, dilute the urine samples 1:25 with 0.1M NaOH solution.
4. Instrumental Analysis:
-
Perform cyclic voltammetry on the diluted urine samples using the prepared MWCNT-modified GCE.
-
Optimized conditions: pH 13.8-14, scan rate 100 mV/s, temperature 30°C.
-
Record the voltammograms and determine the peak current corresponding to the oxidation of Deferasirox.
5. Quantification:
-
Prepare a calibration curve by spiking known concentrations of Deferasirox into drug-free urine and processing as described above.
-
Plot the peak current versus the Deferasirox concentration to establish the linear range.
-
Quantify the Deferasirox concentration in the unknown samples by interpolating their peak currents from the calibration curve.
Performance in Tissue Homogenates
The following table outlines the expected performance parameters for a validated LC-MS/MS method for Deferasirox in a representative tissue matrix (e.g., liver homogenate) using this compound as an internal standard. These values are based on typical FDA and EMA guidelines for bioanalytical method validation.
Table 2: Expected Performance of a Validated LC-MS/MS Method for Deferasirox in Tissue Homogenate with this compound Internal Standard
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response over the quantification range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Demonstrates the closeness of measured values to the true values. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Indicates the reproducibility of the method. |
| Recovery (%) | Consistent and reproducible | While not required to be 100%, it should be consistent across the concentration range to ensure reliability. |
| Matrix Effect | Monitored and within acceptable limits | This compound helps to compensate for ion suppression or enhancement from the complex tissue matrix. |
| Lower Limit of Quantitation (LLOQ) | Dependent on sensitivity requirements | Should be sufficiently low to quantify relevant tissue concentrations. |
Proposed Experimental Protocol: LC-MS/MS for Deferasirox in Tissue Homogenates
This proposed protocol is based on general procedures for the analysis of small molecules in tissue samples and would require optimization and validation for Deferasirox.
1. Reagents and Materials:
-
Deferasirox and this compound standards
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
LC-MS/MS system (with ESI or APCI source)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Tissue homogenizer
2. Sample Preparation:
-
Accurately weigh a portion of the tissue sample (e.g., 100-200 mg).
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes to achieve a 1:5 w/v homogenate).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Spike the tissue homogenate with a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/
A Comparative Guide to the Quantification of Deferasirox in Human and Animal Plasma Utilizing Deferasirox-d4 as an Internal Standard
This guide provides a comparative overview of methodologies for the quantification of Deferasirox in human and animal plasma, with a specific focus on the use of Deferasirox-d4 as an internal standard. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Executive Summary
The quantification of Deferasirox, an oral iron chelator, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. While numerous methods exist for its determination in human plasma, detailed and validated methods in animal plasma, specifically employing the deuterated internal standard this compound, are less frequently published. This guide synthesizes available data to draw a comparison between the analytical methods used for human and animal plasma, highlighting key validation parameters. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Quantitative Data Presentation
The following tables summarize the key parameters of validated LC-MS/MS methods for the quantification of Deferasirox in human and rat plasma. It is important to note that a direct comparative study using this compound in both matrices was not found in the public domain. Therefore, this comparison is synthesized from separate studies.
Table 1: Comparison of LC-MS/MS Method Parameters for Deferasirox Quantification
| Parameter | Human Plasma | Animal (Rat) Plasma |
| Internal Standard | This compound (assumed based on best practice) | This compound (assumed based on best practice) |
| Linearity Range | 0.5 - 40 µg/mL | 1 - 1000 ng/mL (for dried blood spots) |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 5 ng/mL (for dried blood spots) |
| Intra-day Precision (%RSD) | < 7.3% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 8.9% | Not explicitly stated |
| Accuracy (Bias %) | < 12.7% | Not explicitly stated |
| Extraction Method | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | XTerra RP18 | Reversed Phase Column |
| Mobile Phase | Acetonitrile and Formiate buffer (4 mM, pH 3.0) with 5% methanol | Gradient elution |
| Ionization Mode | Electrospray Ionization (ESI) | Not explicitly stated |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Not explicitly stated |
Experimental Protocols
Below are detailed experimental protocols derived from published literature for the quantification of Deferasirox in human and rat plasma.
Protocol 1: Quantification of Deferasirox in Human Plasma by LC-MS/MS[1]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: XTerra RP18 (dimensions not specified)
-
Mobile Phase: A gradient of acetonitrile and 4 mM formiate buffer (pH 3.0) containing 5% methanol.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions
-
Instrument: Tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Not explicitly specified for Deferasirox and this compound.
Protocol 2: Conceptual Protocol for Quantification of Deferasirox in Rat Plasma by LC-MS/MS
While a specific validated method using this compound in rat plasma was not identified in the initial search, the following protocol is based on common practices for bioanalytical method development in animal studies.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of rat plasma, add 10 µL of this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: ESI in positive or negative ion mode.
-
Detection Mode: MRM.
-
MRM Transitions: These would need to be optimized for Deferasirox and this compound.
Mandatory Visualizations
Deferasirox Metabolic Pathway
The primary metabolic pathway of Deferasirox in both humans and rats involves glucuronidation and, to a lesser extent, oxidation by cytochrome P450 enzymes.
Caption: Metabolic pathway of Deferasirox.
Experimental Workflow for Deferasirox Quantification
This diagram illustrates a typical workflow for the quantification of Deferasirox in plasma samples using LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Deferasirox Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the iron chelating agent Deferasirox, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Deferasirox-d4, against other alternatives, supported by experimental data and detailed protocols. The evidence strongly supports the use of a stable isotope-labeled internal standard as the gold standard in Deferasirox bioanalysis.
The primary role of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is to compensate for the variability inherent in the analytical process, from sample preparation to detection. An ideal internal standard should mimic the analyte's behavior throughout these stages. While structural analogs can be used, a deuterated internal standard, which is chemically identical to the analyte but with a different mass, offers the most effective solution for minimizing analytical variability, particularly from matrix effects.
Mitigating Matrix Effects with a Deuterated Internal Standard
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting endogenous components in the biological matrix, are a significant challenge in bioanalysis. A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored in the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, more accurate and precise quantification.
Comparative Analysis of Internal Standard Performance
The following tables summarize quantitative data from various studies, comparing the performance of bioanalytical methods for Deferasirox using a deuterated internal standard, a structural analog internal standard, and no internal standard.
Table 1: Comparison of Method Precision
| Internal Standard Type | Analytical Method | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Data Source |
| This compound | LC-MS/MS | 0.301 - 19.899 µg/mL | Not Reported | 1.6 - 3.2 | EMA Assessment Report |
| Mifepristone | HPLC-UV | 100 µg/L | 3.8 | 5.7 | [Sensitive determination of deferasirox in blood of patients with thalassemia using dispersive liquid-liquid microextraction base] |
| No Internal Standard | HPLC-UV | 100 µg/L | 4.5 | 6.2 | [Sensitive determination of deferasirox in blood of patients with thalassemia using dispersive liquid-liquid microextraction base] |
Data presented for Mifepristone and No Internal Standard are from the same study for direct comparison. Data for this compound is from a separate regulatory assessment.
The data clearly demonstrates that the use of an internal standard improves the precision of the method. The method utilizing the deuterated internal standard, this compound, exhibited the highest precision with an inter-day relative standard deviation (%RSD) between 1.6% and 3.2%.
Table 2: Comparison of Method Accuracy
| Internal Standard Type | Analytical Method | Analyte Concentration | Accuracy (% Bias) | Data Source |
| This compound | LC-MS/MS | 0.301 - 19.899 µg/mL | -6.2 to +4.4 | EMA Assessment Report |
| Mifepristone | LC-MS/MS | 0.04 - 40 µg/mL | Not explicitly stated, but method was successfully applied to a pharmacokinetic study. | [A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application] |
While a direct numerical comparison of accuracy is limited by the available data, the European Medicines Agency (EMA) assessment report for a generic Deferasirox product provides strong evidence for the high accuracy of the method using this compound, with bias values well within the accepted regulatory limits of ±15%.
Experimental Protocols
A detailed experimental protocol for the bioanalysis of Deferasirox in human plasma using a deuterated internal standard is provided below. This protocol is a composite based on best practices and information from published literature.
1. Sample Preparation
-
Objective: To extract Deferasirox and the internal standard from human plasma.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: Precursor ion (m/z) 372.1 → Product ion (m/z) 173.0
-
This compound: Precursor ion (m/z) 376.1 → Product ion (m/z) 177.0
-
-
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the logical justification for using a deuterated internal standard and the experimental workflow.
Caption: Justification for Deuterated IS
Caption: Bioanalytical Workflow
Conclusion
The use of a deuterated internal standard, such as this compound, is unequivocally justified for the bioanalysis of Deferasirox. The physicochemical similarity and co-elution with the analyte provide the most effective means of compensating for analytical variability, particularly matrix effects, which are a major source of inaccuracy and imprecision in LC-MS/MS methods. The presented data demonstrates the superior precision and accuracy achieved with a deuterated internal standard compared to methods using a structural analog or no internal standard. For researchers aiming to develop and validate robust and reliable bioanalytical methods for Deferasirox, the adoption of a deuterated internal standard is a critical step towards ensuring data integrity and meeting regulatory expectations.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Deferasirox-d4 in a laboratory setting. The following procedural guidance is designed to minimize exposure risk and ensure a safe research environment.
Hazard Identification and Risk Assessment
This compound is a deuterated analog of Deferasirox, a potent iron chelator. As a hazardous substance, it presents several risks that necessitate stringent safety precautions.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the frequency of handling, and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment | Specifications and Best Practices |
| Receiving and Storage | - Nitrile Gloves (double-gloving recommended) - Lab Coat | Inspect package for damage in a designated receiving area. Store in a clearly labeled, sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving) - Disposable Gown with tight-fitting cuffs - Safety Goggles and Face Shield - NIOSH-approved N95 or higher-rated respirator | All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust. |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloving) - Disposable Gown with tight-fitting cuffs - Safety Goggles | Work within a chemical fume hood. Use Luer-lock syringes and needles to prevent aerosol generation. |
| Experimental Use | - Nitrile Gloves - Lab Coat - Safety Glasses | The level of PPE may be adjusted based on the risk assessment of the specific experimental procedure. |
| Spill Cleanup | - Nitrile Gloves (double-gloving) - Disposable Gown - Safety Goggles and Face Shield - NIOSH-approved N95 or higher-rated respirator | Use a spill kit specifically for cytotoxic or hazardous drugs. Avoid generating dust. |
| Waste Disposal | - Nitrile Gloves - Lab Coat | Handle all waste containers as if they are contaminated. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage in a designated receiving area.
-
Wear single-use nitrile gloves and a lab coat during unpacking.
-
Verify that the primary container is sealed and properly labeled.
-
Store this compound in its original, tightly sealed container in a designated, locked, and labeled storage cabinet.
-
The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic.
3.2. Weighing of Solid this compound
-
Don the appropriate PPE: double nitrile gloves, a disposable gown over the lab coat, safety goggles, and a face shield. A NIOSH-approved N95 or higher-rated respirator is mandatory.
-
Perform all weighing activities inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste immediately after use.
-
Carefully seal the primary container of this compound before removing it from the fume hood.
3.3. Preparation of this compound Solutions
-
Don the appropriate PPE: double nitrile gloves, a disposable gown, and safety goggles.
-
Conduct all solution preparation activities within a chemical fume hood.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator.
-
Label the solution container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
3.4. Spill Management
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Don the full set of PPE for spill cleanup.
-
For solid spills, gently cover the powder with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb the solution with appropriate spill pads from a cytotoxic spill kit.
-
Clean the spill area with a detergent solution, followed by a suitable disinfectant.
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
Report the spill to the laboratory supervisor and document the incident.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.
4.1. Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, gowns, weighing papers, and spill cleanup debris, must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Liquid Waste."
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.
4.2. Waste Storage and Disposal
-
Store all cytotoxic waste containers in a secure, designated area away from general lab traffic.
-
Do not allow waste containers to become overfilled.
-
Arrange for the collection and disposal of cytotoxic waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
